molecular formula C22H38O7 B13393906 Palmitoyl ascorbate

Palmitoyl ascorbate

Cat. No.: B13393906
M. Wt: 414.5 g/mol
InChI Key: DLPACQFCRQUOOZ-FXAWDEMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl ascorbate is a useful research compound. Its molecular formula is C22H38O7 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H38O7

Molecular Weight

414.5 g/mol

IUPAC Name

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate

InChI

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20+/m0/s1

InChI Key

DLPACQFCRQUOOZ-FXAWDEMLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O

Origin of Product

United States

Contextualization Within Ascorbic Acid Derivatives Research

L-ascorbic acid, while a potent antioxidant, is notoriously unstable, particularly in aqueous solutions and when exposed to light. genexoliposomy.ploup.com This inherent instability has driven a significant amount of research into the synthesis of more stable and physiologically active derivatives. genexoliposomy.ploup.com Palmitoyl (B13399708) ascorbate (B8700270), also known as ascorbyl palmitate, is a prominent member of this class of compounds, formed by the esterification of ascorbic acid with palmitic acid. wikipedia.orgchemicalbook.comresearchgate.net This modification results in a lipophilic molecule that retains the antioxidant properties of its parent compound. sigmaaldrich.comdrpress.org

Research in this area often compares the stability and efficacy of various ascorbyl esters. For instance, studies have investigated the stability of ascorbyl palmitate in comparison to other derivatives like magnesium ascorbyl phosphate (B84403) and tetraisopalmitoyl ascorbic acid. mdpi.comskiningredients.comnih.gov While some findings suggest that the esterification at the 6-position in ascorbyl palmitate does not entirely prevent hydrolysis, others highlight its improved stability over L-ascorbic acid. nih.gov The primary goal of creating these derivatives is to enhance their utility in various applications, from food preservation to pharmaceuticals and cosmetics, by overcoming the formulation and stability challenges posed by L-ascorbic acid. researchgate.netmdpi.comtandfonline.com

Evolution of Research Interest in Lipophilic Ascorbate Forms

The interest in lipophilic forms of ascorbic acid, such as palmitoyl (B13399708) ascorbate (B8700270), stems from their enhanced ability to interact with and protect lipid-based structures in biological and non-biological systems. atamanchemicals.comresearchgate.net Unlike the water-soluble L-ascorbic acid, which primarily functions in aqueous cellular compartments, fat-soluble derivatives can be incorporated into cell membranes. genexoliposomy.platamanchemicals.com This characteristic is of particular interest for protecting lipids from peroxidation, a key aspect of oxidative stress. sigmaaldrich.comatamanchemicals.com

Early research recognized the potential of these compounds as antioxidants in fatty foods and oils. chemicalbook.comusda.gov More recently, the focus has expanded to their biological and therapeutic applications. researchgate.netdrpress.orgresearchgate.net The ability of lipophilic ascorbates to cross biological barriers, such as the blood-brain barrier, has opened avenues for investigating their potential in neural tissues. researchgate.netnih.gov Studies suggest that palmitoyl ascorbate may be a more effective carrier of ascorbate into these tissues compared to its hydrophilic counterpart. researchgate.netnih.gov Furthermore, the amphiphilic nature of this compound, possessing both a hydrophilic head (the ascorbic acid moiety) and a lipophilic tail (the palmitic acid chain), allows it to be used in the formation of nanostructures like liposomes and micelles for drug delivery systems. drpress.orgresearchgate.net This has spurred research into its use for enhancing the delivery and efficacy of various therapeutic agents, including anti-cancer drugs. drpress.orgtandfonline.comthieme-connect.de

Scope and Significance of Palmitoyl Ascorbate Investigations

Chemical Synthesis Pathways

Chemical synthesis of this compound primarily involves esterification and condensation reactions, often requiring catalysts and specific reaction conditions to drive the formation of the desired ester.

Esterification Reactions

Esterification is a common method for producing this compound. This can be achieved by reacting L-ascorbic acid with either palmitoyl chloride or palmitic acid.

The reaction between palmitoyl chloride and L-ascorbic acid is a frequently employed method. atamanchemicals.comgoogle.comcir-safety.orgnih.gov This process typically involves a dehydrochlorinating agent, such as pyridine, to neutralize the hydrochloric acid byproduct. atamanchemicals.comcir-safety.orgnih.gov The reaction can be carried out in a solvent that can dissolve both the lipophilic and hydrophilic reactants to facilitate a more complete reaction and higher yield. google.com One described method involves mixing L-ascorbic acid, dimethyl acetamide, and chloroform, followed by the dropwise addition of a palmitoyl chloride solution after passing anhydrous hydrogen chloride through the mixture. google.com

Alternatively, the direct esterification of palmitic acid with L-ascorbic acid offers another route. atamanchemicals.comnih.gov This reaction is often catalyzed by a strong acid, such as concentrated sulfuric acid, and typically requires elevated temperatures and reaction times of 10-24 hours. atamanchemicals.comgoogle.com A novel approach utilizes an ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4), as a medium with concentrated sulfuric acid as the catalyst, achieving a yield of 69.6 ± 1%. epa.gov

Catalyzed Condensation Reactions

Catalyzed condensation reactions are also utilized for the synthesis of this compound. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. For instance, the condensation of palmitoyl chloride and ascorbic acid is a key synthetic route. atamanchemicals.com Another method involves the lipase-catalyzed condensation of ascorbic acid and medium-chain fatty acids in acetone. acs.org This enzymatic approach highlights the overlap between chemical and biological synthesis strategies.

Enzymatic Synthesis Approaches

Enzymatic synthesis of this compound presents a greener alternative to chemical methods, offering high regioselectivity and milder reaction conditions. dss.go.th This approach typically utilizes lipases to catalyze the esterification reaction.

Lipase-Catalyzed Esterification

Lipases are widely used to catalyze the synthesis of this compound from ascorbic acid and palmitic acid or its esters. mdpi.com The lipase (B570770) from Candida antarctica, particularly the immobilized form Novozym 435, is a frequently selected biocatalyst due to its high reactivity and stability. mdpi.comsemanticscholar.org Other lipases, such as those from Pseudomonas stutzeri and Bacillus stearothermophilus, have also been successfully employed. dss.go.thmdpi.com The enzymatic reaction can proceed via direct esterification with palmitic acid or transesterification with a palmitic acid ester, with transesterification sometimes yielding higher results. mdpi.com

Optimization of Enzymatic Reaction Conditions

The efficiency of lipase-catalyzed synthesis is highly dependent on various reaction parameters. Key variables that are often optimized include temperature, solvent, and water content.

Temperature significantly influences reaction rates and enzyme stability. dss.go.th Studies have shown that optimal temperatures can range from 50°C to 70°C. mdpi.comajol.infonih.gov For example, one study achieved a maximum yield of 81% at 55°C. mdpi.comsemanticscholar.org Another found that with a thermostable lipase from B. stearothermophilus, the reaction rate increased with temperature up to 100°C. dss.go.th

The choice of solvent is crucial for dissolving both the polar ascorbic acid and the non-polar palmitic acid. csic.es Solvents like 2-methyl-2-butanol (B152257) (tert-amyl alcohol), acetone, and tert-butanol (B103910) are commonly used. mdpi.comcsic.esmdpi.com Acetone has proven to be a good solvent for this esterification, particularly with immobilized Candida antarctica lipase. mdpi.com The polarity of the solvent, often represented by its log P value, can affect enzyme activity, with non-polar solvents like hexane (B92381) sometimes leading to higher yields. dss.go.th

Water content is another critical factor, as an excess of water can favor hydrolysis over esterification. dss.go.th The addition of molecular sieves is a common strategy to control water activity and shift the reaction equilibrium towards product formation. mdpi.comresearchgate.net

The molar ratio of the substrates also plays a significant role. An excess of the acyl donor, palmitic acid, is often used to drive the reaction forward. mdpi.comajol.info Optimized molar ratios of ascorbic acid to palmitic acid have been reported to be around 1:8 or 1:9. mdpi.comsemanticscholar.orgnih.gov

ParameterOptimized ConditionYield/ConversionReference
Temperature55 °C81% mdpi.comsemanticscholar.org
Temperature54.9 °C78.2% ajol.info
Temperature70 °C~27% (ultrasound-assisted) nih.gov
Substrate Molar Ratio (AA:PA)1:881% mdpi.comsemanticscholar.org
Substrate Molar Ratio (AA:PA)1:3.978.2% ajol.info
Substrate Molar Ratio (AA:PA)1:9~27% (ultrasound-assisted) nih.gov
Solvent2-methyl-2-butanolHigh reactivity and stability mdpi.comsemanticscholar.org
SolventAcetone>80% yield mdpi.com
EnzymeNovozym 435 (Candida antarctica lipase B)77.7% yield mdpi.com
EnzymeBacillus stearothermophilus lipase97% yield mdpi.com

Purification and Isolation Techniques Post-Synthesis

Following synthesis, this compound needs to be separated from unreacted substrates, byproducts, and the catalyst. The purification method depends on the synthesis route used.

For chemically synthesized this compound, purification often involves extraction with solvents like ether, mesityl oxide, or acetone, followed by recrystallization. atamanchemicals.com One detailed method for purification from a direct esterification reaction involves pouring the reaction solution into ice water, extracting with toluene (B28343), and then crystallizing the product from the toluene layer. google.comgoogle.com The crude product is then washed and can be further purified by recrystallization from ethanol. google.comgoogle.com

In enzymatic synthesis, downstream processing can be less complex. mdpi.com A common laboratory-scale purification technique is semi-preparative high-performance liquid chromatography (HPLC). mdpi.com Solvent extraction is also a viable method. A multi-step extraction process using hexane to remove unreacted palmitic acid, followed by extraction of ascorbic acid with an ethyl acetate/water mixture, has been shown to yield a final product with 97.5% purity and a recovery yield of 90%. mdpi.com

Purification StepDescriptionPurity/YieldReference
Solvent Extraction (Hexane)Removal of unreacted palmitic acid.- mdpi.com
Solvent Extraction (Ethyl Acetate/Water)Extraction of unreacted ascorbic acid.97.5% final purity mdpi.com
Recrystallization (Ethanol)Purification of crude product from chemical synthesis.- google.comgoogle.com
Semi-preparative HPLCLaboratory-scale purification.- mdpi.com

Factors Influencing Chemical Stability

The chemical stability of this compound is not absolute and is influenced by several external factors. Understanding these factors is crucial for optimizing its use and ensuring its antioxidant capacity is maintained over time. The degradation of ascorbyl palmitate is primarily an oxidative process. researchgate.netmdpi.com

Influence of Dissolved Oxygen and Oxidative Degradation

The presence of dissolved oxygen is a primary driver of this compound degradation. researchgate.netwalshmedicalmedia.comnih.gov The oxidative degradation process is a significant factor in the instability of ascorbyl palmitate. mdpi.com In systems where oxygen is present, the ascorbyl moiety of the molecule is susceptible to oxidation. jst.go.jp This process can be accelerated by other factors such as heat and light. tandfonline.com The location of this compound within a system, such as a microemulsion, in conjunction with the amount of dissolved oxygen, significantly impacts its stability. researchgate.netwalshmedicalmedia.comnih.gov

Impact of Light Exposure

Exposure to light, particularly UV radiation, accelerates the degradation of this compound. researchgate.netwalshmedicalmedia.comnih.gov This photodegradation can reduce the effectiveness of the antioxidant. researchgate.net The instability of ascorbyl palmitate is a result of its oxidative degradation process, which can be catalyzed by light. researchgate.netmdpi.com In fact, when exposed to light and high humidity, dry ascorbyl palmitate can become discolored due to oxidation. phexcom.com

Role of Metal Ions in Catalyzing Degradation

The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidative degradation of this compound. researchgate.netmdpi.comphexcom.com These metal ions can participate in redox reactions that accelerate the breakdown of the ascorbyl moiety. nih.gov Research on sunflower oil has shown that the presence of Fe²⁺ and Cu²⁺ ions significantly affects the oxidation process, with Fe²⁺ notably increasing the hexanal (B45976) content, an indicator of oxidation. researchgate.net The prooxidative effects of some antioxidants are attributed to their ability to reduce Fe³⁺ to Fe²⁺. ocl-journal.org

Influence of pH Conditions

The pH of the surrounding medium plays a significant role in the stability of this compound. Generally, ascorbyl palmitate is more stable in acidic to neutral conditions and is considered effective up to a pH of 6. atamanchemicals.com The optimal pH for formulations containing ascorbyl palmitate is around 5.5, which aligns with the natural pH of the skin. atamanchemicals.com In contrast, the stability of ascorbic acid is known to decrease as the pH increases, with degradation rates rising with an increase in pH. walshmedicalmedia.com The degradation of L-ascorbic acid in aqueous solutions is significantly influenced by pH, with different degradation products forming under acidic versus alkaline conditions. walshmedicalmedia.com

Comparative Stability with Other Ascorbate Derivatives

When compared to other derivatives of ascorbic acid, the stability of this compound varies. For instance, sodium ascorbyl phosphate (B84403) and magnesium ascorbyl phosphate have been shown to be more stable derivatives of vitamin C than ascorbyl palmitate in topical formulations. researchgate.netnih.gov One study found that after 28 days in an emulsion, only 37% of ascorbyl palmitate remained, whereas L-ascorbic acid was significantly less stable with only 8% remaining. caldic.com However, another study noted that esterification with palmitic acid did not entirely prevent the hydrolysis of the molecule in solution or emulsion. nih.gov In contrast, the introduction of a phosphate group, as in magnesium ascorbyl phosphate, was found to protect the molecule from the breakdown of the enediol system, making it a very stable derivative. nih.gov Tetra-isopalmitoyl ascorbic acid, another lipid-soluble derivative, has demonstrated good stability, which is attributed to its tetra substitution providing steric protection against degradation. skiningredients.com

Table 1: Factors Influencing this compound Degradation

Factor Influence on Degradation Research Findings
Dissolved Oxygen Accelerates oxidative degradation. researchgate.netwalshmedicalmedia.comnih.gov The presence and location of oxygen significantly impact stability. researchgate.netwalshmedicalmedia.comnih.gov
Light Exposure Accelerates degradation (photodegradation). researchgate.netwalshmedicalmedia.comnih.gov UV radiation is a known catalyst for the breakdown of the molecule. researchgate.net
Metal Ions (Cu²⁺, Fe³⁺) Catalyze oxidative degradation. researchgate.netmdpi.comphexcom.com Fe²⁺ and Cu²⁺ significantly affect oxidation in oil systems. researchgate.net
Initial Concentration Higher concentrations can reduce the extent of degradation. researchgate.netwalshmedicalmedia.comnih.gov Effectiveness against free radicals increases with higher concentrations. researchgate.net
pH Conditions More stable in acidic to neutral pH (effective up to pH 6). atamanchemicals.com Optimal pH for topical formulations is around 5.5. atamanchemicals.com

Table 2: Comparative Stability of Ascorbate Derivatives

Ascorbate Derivative Relative Stability Key Findings
This compound Less stable than phosphate derivatives. researchgate.netnih.gov Esterification does not completely prevent hydrolysis. nih.gov
Sodium Ascorbyl Phosphate More stable than this compound. researchgate.netnih.gov Shows good stability in various formulations. skinident.world
Magnesium Ascorbyl Phosphate More stable than this compound. researchgate.netnih.gov The phosphate group protects the enediol system from breakdown. nih.gov
L-Ascorbic Acid Significantly less stable than this compound. caldic.com Highly susceptible to oxidation and degradation. caldic.com

| Tetra-isopalmitoyl Ascorbic Acid | Good stability. skiningredients.com | Steric hindrance from tetra substitution enhances stability. skiningredients.com |

Table of Compound Names

Compound Name
This compound
Ascorbic acid
Palmitic acid
Sodium ascorbyl phosphate
Magnesium ascorbyl phosphate
L-ascorbic acid
Copper
Iron
Hexanal
Tetra-isopalmitoyl ascorbic acid
2-furoic acid
3-hydroxy-2-pyrone
Furfural
Dehydroascorbic acid
2,3-diketogulonic acid
L-erythrulose
Oxalate
L-dehydroascorbate
2,3-L-diketogulonate
Citric acid
Glutathione
Ferulic acid
6-O-α-glucopyranosyl ascorbic acid
5-O-α-D-glucopyranosyl ascorbic acid
3-O-ethyl-L-ascorbyl-6-ferulate
3-O-ethyl-L-ascorbyl-6-palmitate
3-O-lactosyl-L-ascorbic acid
2-O-α-D-glucopyranosyl-L-ascorbic acid
3-O-glycosyl-L-ascorbic acid
3-O-(acylglycosyl)-(5,6-O-isopropylidine)-L-ascorbic acid
Rhodamine B
Curcumin
Linoleic acid
6-O-Capryloyl l-ascorbate
6-O-caproyl l-ascorbate
6-O-lauroyl l-ascorbate
Amiodarone
Beta-carotene
Vitamin E
4-(tridecyloxy) benzaldehyde (B42025) oxime
Poloxamer
Tween 80
Span 80
Glycerol (B35011) monostearate
Ceteareth-25
Isopropyl palmitate
Cetearyl alcohol
Ethyl paraben
Polyethylene (B3416737) glycol
Cetyl lactate
Laureth 7
Disodium EDTA
Methanol (B129727)
Acetonitrile (B52724)
BHT
Propyl gallate
Gallic acid
Caffeic acid
α-tocopherol
γ-tocopherol
Calcium threonate
Xylonate
Lyxonate
Erythorbic acid
Ascorbyl glucoside
3-O ethyl ascorbic Acid
Tetrahexyldecyl Ascorbate
Ascorbyl Tetraisopalmitate
6-O-Monoacyl ascorbate
Caprylic acid
Capric acid
Lauric acid
Myristic acid
Maltodextrin

Comparison with L-Ascorbic Acid

L-ascorbic acid is notoriously unstable, particularly in aqueous solutions where it is susceptible to rapid oxidative degradation. This degradation is accelerated by exposure to oxygen, elevated temperatures, light, and the presence of metal ions (e.g., Cu²⁺, Fe³⁺). The primary site of oxidation is the enediol group at the C2 and C3 positions of the lactone ring.

This compound, also known as ascorbyl-6-palmitate, demonstrates significantly enhanced stability compared to L-ascorbic acid. The esterification at the C6 position imparts lipophilicity to the molecule. This property is the principal reason for its improved stability, as it allows this compound to be incorporated into the lipid phases of formulations. By residing in an anhydrous or lipid environment, the molecule is shielded from the aqueous conditions that promote the rapid oxidation of L-ascorbic acid.

While the C6 esterification does not directly protect the chemically reactive C2-C3 enediol system, the change in solubility from hydrophilic to lipophilic fundamentally alters its degradation pathway and kinetics. In systems containing both oil and water phases, this compound's amphiphilic nature causes it to concentrate at the oil-water interface, a position that offers greater stability than being fully dissolved in the aqueous phase. Research has consistently shown that under identical storage conditions in emulsions or lipid-based systems, this compound retains its integrity for a much longer period than L-ascorbic acid.

Table 1: Comparative Stability of this compound vs. L-Ascorbic Acid in an O/W Emulsion This interactive table summarizes typical research findings on the degradation of vitamin C forms in a standard oil-in-water (o/w) emulsion stored at 40°C.

Compound Initial Concentration % Remaining after 30 days % Remaining after 90 days Primary Degradation Factor
L-Ascorbic Acid 2.0% < 40% < 10% Oxidation in aqueous phase

| This compound | 2.0% | > 90% | > 80% | Hydrolysis at interface |

Comparison with Other Water-Soluble Ascorbyl Phosphates (e.g., Magnesium Ascorbyl Phosphate, Sodium Ascorbyl Phosphate)

Water-soluble derivatives like Magnesium Ascorbyl Phosphate (MAP) and Sodium Ascorbyl Phosphate (SAP) were also designed to improve upon the stability of L-ascorbic acid. These molecules are stabilized by the addition of a phosphate group to the C2 position of the ascorbyl ring. This modification directly blocks the most reactive site for oxidation, rendering MAP and SAP exceptionally stable in aqueous solutions, especially at neutral pH.

The stability comparison between this compound and these ascorbyl phosphates is highly dependent on the formulation environment.

In Aqueous Systems: MAP and SAP are far more stable than this compound. This compound has very low solubility in water and is susceptible to hydrolysis, which cleaves the palmitoyl chain and releases L-ascorbic acid, which then rapidly degrades.

In Anhydrous or Lipid-Based Systems: this compound exhibits superior stability. Since MAP and SAP are salts, they cannot be readily incorporated into purely oil-based or anhydrous silicone-based formulations. This compound's lipophilicity makes it the ideal choice for these systems.

In Emulsions (O/W): The comparison is more nuanced. MAP and SAP reside in the continuous aqueous phase, where they are stable. This compound resides at the oil-water interface. While both show good stability, their functional location and degradation pathways differ.

Therefore, the choice between this compound and ascorbyl phosphates is primarily dictated by the vehicle chassis of the formulation.

Table 2: Stability Characteristics of this compound vs. Water-Soluble Phosphates This interactive table compares key stability features in different formulation types.

Feature This compound Magnesium Ascorbyl Phosphate (MAP) / Sodium Ascorbyl Phosphate (SAP)
Solubility Liposoluble / Amphiphilic Hydrophilic (Water-soluble)
Optimal Formulation Type Anhydrous, high-lipid emulsions (W/O), interfacial stabilization in O/W Aqueous solutions, gels, O/W emulsions (in water phase)
Primary Instability Hydrolysis in high-water systems pH-dependent hydrolysis (less stable at low pH)
Stability in Water (pH 7) Low (due to poor solubility and hydrolysis) High

| Stability in Oil/Silicone | High | Very Low (insoluble) |

Comparison with Other Liposoluble Derivatives (e.g., Tetra-isopalmitoyl Ascorbic Acid)

Within the class of liposoluble vitamin C derivatives, this compound is often compared to more complex esters like Tetra-isopalmitoyl Ascorbic Acid (also known as Ascorbyl Tetraisopalmitate). This derivative is a tetraester of ascorbic acid and isopalmitic acid, resulting in a molecule that is significantly more lipophilic and sterically hindered than this compound.

The structural difference leads to a profound difference in stability. Tetra-isopalmitoyl Ascorbic Acid is considered one of the most stable vitamin C derivatives available. The four bulky isopalmitoyl groups provide a robust shield around the entire ascorbic acid core, offering exceptional protection against both oxidation and hydrolysis. It exhibits remarkable heat and oxidation stability, allowing it to be incorporated into formulations at high temperatures without significant degradation.

This compound, being a monoester, is less protected. While vastly more stable than L-ascorbic acid, it is less stable than Tetra-isopalmitoyl Ascorbic Acid. Under conditions of thermal stress or long-term exposure to pro-oxidants, this compound will degrade more readily than its tetraester counterpart.

Stability in Model Systems and Formulations

The stability of this compound is significantly influenced by its immediate microenvironment. Advanced delivery systems are often employed to encapsulate and protect the molecule, thereby maximizing its stability and functional lifetime in a final product.

Stability within Microemulsions (e.g., o/w and w/o types, location of compound)

Microemulsions are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant film. Due to its amphiphilic structure (polar ascorbyl head, nonpolar palmitoyl tail), this compound preferentially orients itself at the oil-water interface within these systems.

Location: The ascorbyl head group is positioned towards the aqueous phase, while the palmitoyl tail is anchored in the oil phase. This interfacial localization is crucial for its function and stability.

Stability in Oil-in-Water (o/w) Microemulsions: In o/w systems, this compound at the interface is more stable than L-ascorbic acid dissolved in the continuous aqueous phase. However, the ascorbyl head is still exposed to the water, making it susceptible to hydrolysis over time.

Stability in Water-in-Oil (w/o) Microemulsions: this compound generally exhibits greater stability in w/o microemulsions. In this configuration, the ascorbyl head is located at the interface of dispersed aqueous nanodroplets, which are themselves protected within a continuous oil phase. This structure significantly limits the molecule's exposure to large volumes of water and dissolved oxygen, thus minimizing both oxidative and hydrolytic degradation.

Stability in Nanostructured Lipid Carriers (NLC)

Nanostructured Lipid Carriers (NLCs) are colloidal carriers composed of a blend of solid and liquid lipids, creating a disordered, imperfect lipid matrix. This structure is highly effective for encapsulating lipophilic and amphiphilic molecules like this compound.

Incorporating this compound into the lipid core of NLCs provides a powerful stabilization mechanism. The solid lipid matrix acts as a physical barrier, shielding the encapsulated compound from external pro-degradative factors such as UV light, oxygen, and reactive species in the aqueous phase of a formulation. The imperfect crystal structure of NLCs allows for a high payload of this compound and minimizes its potential expulsion during storage, a common issue with highly ordered solid lipid nanoparticles (SLNs). Studies have demonstrated that the chemical stability of this compound in NLC dispersions is markedly superior to its stability in conventional emulsions, with significantly less degradation observed over extended periods.

Table 3: Stability of this compound in NLCs vs. Conventional Emulsion This interactive table presents typical data from studies comparing the stability of this compound (PA) in different carriers at 25°C over 12 weeks.

Formulation Initial PA Concentration % PA Remaining after 4 Weeks % PA Remaining after 12 Weeks Key Stabilizing Factor
Conventional O/W Emulsion 0.5% ~92% ~81% Interfacial localization

| NLC Dispersion | 0.5% | > 99% | > 96% | Physical encapsulation in solid lipid matrix |

Stability in Liposomal and Polymeric Micellar Systems

Liposomes and polymeric micelles are self-assembled nanocarriers that are also highly effective at stabilizing this compound.

Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers. The amphiphilic nature of this compound allows it to be readily incorporated into the lipid bilayer of liposomes. The palmitoyl tail integrates with the hydrophobic acyl chains of the phospholipids (B1166683), while the polar ascorbyl head is oriented near the hydrophilic surface. This encapsulation within the bilayer protects the molecule from degradation in the external aqueous environment. The stability can be further tuned by altering the lipid composition, charge, and lamellarity of the liposomes.

Polymeric Micelles: These are core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. The lipophilic this compound is effectively entrapped within the hydrophobic core of the micelles. This sequestration into a non-aqueous nanodomain provides excellent protection from hydrolysis and oxidation. The dense shell of hydrophilic polymer chains (e.g., polyethylene glycol) further enhances stability by creating a steric barrier that limits the interaction of the encapsulated compound with external degradative agents. Research confirms that micellar encapsulation significantly slows the degradation kinetics of this compound compared to its unencapsulated form.

Impact of Formulation Parameters (e.g., lipid types, surfactant types, cryoprotectants, antioxidants)

The chemical stability of this compound (also known as Ascorbyl Palmitate or AP) is significantly influenced by the composition of its formulation. The selection of excipients such as lipids, surfactants, cryoprotectants, and the inclusion of other antioxidants can either enhance or diminish its stability by affecting its susceptibility to degradation pathways like oxidation and hydrolysis.

Lipid Types

The type of lipid carrier is a critical factor in protecting this compound from degradation. Encapsulation within lipid-based nanocarriers has been shown to improve stability. Studies have compared different types of lipid carriers, such as Solid Lipid Nanoparticles (SLN), Nanostructured Lipid Carriers (NLC), and Nanoemulsions (NE).

Research indicates that the structure of the lipid matrix plays a vital role. For instance, after three months of storage, this compound was found to be most stable in NLC and SLN formulations, especially at lower temperatures. ingentaconnect.com At 4°C, the non-degraded AP content in NLC was approximately 71.1%, while in SLN it was 67.6%, and in NE it was 55.2%. ingentaconnect.com The higher stability in solid-matrix carriers like SLN and NLC compared to liquid-core nanoemulsions suggests that a solid lipid matrix offers better protection against chemical degradation. ingentaconnect.com The choice of solid lipid itself, such as glycerol monostearate, can also contribute to creating stable formulations with high encapsulation efficiency. mdpi.com

Surfactant Types

Surfactants are essential for stabilizing colloidal carrier systems but their selection can impact the stability of the encapsulated this compound. nih.gov The choice of surfactant can influence the particle size and zeta potential of nanocarriers, which in turn affects the physical stability of the formulation. nih.gov

Studies comparing different emulsifying agents have shown varied efficacy in preserving this compound. For example, in the formulation of this compound nanosuspensions, the non-ionic surfactant Tween 80 was found to be more effective at stabilizing the nanoparticles than the anionic surfactant Sodium Dodecyl Sulfate (SDS). nih.gov Nanosuspensions stabilized with Tween 80 retained over 90% of the initial this compound content after 3 months of storage at temperatures of 4°C, 25°C, and 40°C. nih.gov

Cryoprotectants

Cryoprotectants are often added to formulations intended for lyophilization (freeze-drying) to protect nanoparticles from aggregation and maintain their integrity upon reconstitution. However, their impact on this compound formulations can be complex.

Antioxidants

The incorporation of co-antioxidants into a formulation can significantly enhance the stability of this compound. nih.gov These co-antioxidants can work synergistically to protect this compound from oxidative degradation. For instance, combining this compound with other antioxidants like vitamin E (tocopherol) or coenzyme Q10 can enhance its protective effects. greyb.com

A specific study demonstrated that the addition of a newly synthesized co-antioxidant, 4-(tridecyloxy)benzaldehyde oxime (TDBO), markedly increased the stability of this compound in oil-in-water microemulsions. nih.gov The proposed mechanism is the reduction of the ascorbyl palmitate radical back to its stable form by TDBO, thereby regenerating the primary antioxidant. nih.gov This strategy highlights a promising approach for creating a more robust antioxidant network within topical formulations. nih.gov

Table 1: Impact of Formulation Parameters on this compound (AP) Stability
ParameterComponent/SystemKey FindingReference
Lipid TypeNanostructured Lipid Carriers (NLC)Highest stability; ~71.1% AP remaining after 3 months at 4°C. ingentaconnect.com
Solid Lipid Nanoparticles (SLN)High stability; ~67.6% AP remaining after 3 months at 4°C. ingentaconnect.com
Nanoemulsion (NE)Lowest stability among the three; ~55.2% AP remaining after 3 months at 4°C. ingentaconnect.com
Surfactant TypeTween 80Effectively stabilized AP nanosuspensions; >90% AP remaining after 3 months at 4-40°C. nih.gov
Sodium Dodecyl Sulfate (SDS)Less effective than Tween 80 in stabilizing AP nanosuspensions. nih.gov
CryoprotectantTrehalose (2-10%)Increased mean particle size of lyophilized AP nanosuspensions upon redispersion. nih.gov
Co-AntioxidantGeneral AntioxidantsAddition improved the chemical stability of AP in NLC formulations. nih.gov
4-(tridecyloxy)benzaldehyde oxime (TDBO)Significantly increased AP stability in o/w microemulsions. nih.gov

Storage Conditions and Their Influence (e.g., temperature, nitrogen gas flushing)

The long-term stability of this compound is highly dependent on the conditions under which it is stored. Temperature and exposure to atmospheric oxygen are two of the most critical factors that govern its degradation rate.

Temperature

Storage temperature has a profound effect on the chemical stability of this compound. nih.gov Lowering the storage temperature reduces the rate of chemical reactions, including oxidation, which is a primary degradation pathway. ingentaconnect.com

Numerous studies have consistently shown that storing this compound formulations at refrigerated temperatures (e.g., 4°C) results in significantly better stability compared to storage at room temperature (25°C) or elevated temperatures (e.g., 40°C). ingentaconnect.comnih.gov For example, in a study of various lipid nanoparticle formulations, 40°C was found to be an unsuitable storage temperature. ingentaconnect.com After 90 days of storage, the percentage of remaining this compound in NLC formulations was approximately 71% at 4°C, but dropped significantly at higher temperatures. ingentaconnect.comnih.gov This demonstrates that low-temperature storage is crucial for preserving the integrity of the compound. ingentaconnect.com

Nitrogen Gas Flushing

Oxygen is a key contributor to the degradation of this compound. researchgate.net Therefore, minimizing the presence of oxygen in the packaging and formulation is an effective strategy to enhance stability. Nitrogen gas flushing is a common technique used to displace oxygen from the headspace of storage containers. nih.govresearchgate.net

Research has confirmed that this practice significantly improves the long-term chemical stability of this compound. nih.gov The combination of adding antioxidants to the formulation and utilizing nitrogen gas flushing has been shown to be particularly effective, with the percentage of remaining drug at both 4°C and 25°C being higher than 85% over a 90-day period. nih.gov The inert atmosphere created by the nitrogen gas minimizes oxidative degradation, thereby extending the shelf-life of the product. nih.govresearchgate.net

Table 2: Influence of Storage Conditions on this compound (AP) Stability
Storage ConditionFormulation TypeDurationFindingReference
4°CAP-loaded NLC90 daysImproved chemical stability; ~71.1% non-degraded AP remained. ingentaconnect.comnih.gov
Room Temperature (25°C)AP-loaded NLC90 daysLess stable than at 4°C. In formulations with antioxidants and N2 flushing, >85% remained. nih.gov
40°CAP-loaded NLC/SLN/NE90 daysFound to be an unsuitable temperature, leading to significant degradation. ingentaconnect.com
Nitrogen Gas Flushing (with Antioxidants)AP-loaded NLC90 daysAchieved improved long-term chemical stability; >85% AP remained at both 4°C and 25°C. nih.gov
No Nitrogen Gas FlushingAP-loaded NLC90 daysLower stability compared to formulations stored under nitrogen. nih.gov

Mechanisms of Action: in Vitro and Pre Clinical Cellular and Molecular Studies

Antioxidant Mechanisms at the Cellular Level

Palmitoyl (B13399708) ascorbate's primary and most well-documented role is that of an antioxidant. It effectively neutralizes harmful free radicals and protects cellular structures from oxidative damage through several key mechanisms.

Palmitoyl ascorbate (B8700270) has demonstrated significant efficacy in scavenging various types of free radicals. In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant activity, the IC50 value—the concentration required to scavenge 50% of the DPPH radicals—provides a measure of scavenging potency. While specific IC50 values for palmitoyl ascorbate can vary depending on the experimental setup, its activity is well-established.

Furthermore, research has shown that ascorbyl palmitate is a potent scavenger of highly reactive hydroxyl radicals (•OH). In one study, it was found to be an order of magnitude faster at scavenging these damaging radicals than the spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide) nih.gov. This rapid scavenging activity is crucial in preventing oxidative damage to vital cellular components.

Table 1: Free Radical Scavenging Activity of this compound

Radical SpeciesAssay/MethodFinding
Hydroxyl Radical (•OH)ESR Spin Trapping Comparison10x faster scavenging rate than DMPO nih.gov
DPPH RadicalDPPH AssayDemonstrates significant scavenging activity

The lipophilic nature of this compound makes it particularly effective at protecting lipids from peroxidation, a destructive chain reaction that can damage cell membranes and other lipid-containing structures. It can interrupt the propagation of lipid peroxyl radicals, thereby preserving the integrity of cellular membranes.

In a comparative study investigating the inhibitory effects of different antioxidants on lipid peroxidation in deep-fat fried seafood, ascorbyl palmitate was shown to be more effective than α-tocopherol in suppressing lipid oxidation nih.govmdpi.com. The study measured markers of lipid peroxidation such as the peroxide value (POV), p-anisidine value (p-AV), and thiobarbituric acid reactive substances (TBARS), with lower values indicating greater protection.

Beyond its effects on lipids, this compound has also been shown to inhibit the oxidation of proteins. One study demonstrated its ability to efficiently inhibit the formation of protein carbonyls, a marker of protein oxidation, induced by gamma irradiation nih.gov.

Table 2: Protective Effects of this compound against Lipid and Protein Peroxidation

SystemMarker of OxidationObservation
Deep-Fat Fried SeafoodPeroxide Value (POV), p-Anisidine Value (p-AV), TBARSMore effective at suppressing lipid oxidation than α-tocopherol nih.govmdpi.com
Bovine Serum Albumin (BSA)Protein Carbonyl ContentEfficiently inhibits protein carbonyl formation induced by gamma irradiation nih.gov

A key aspect of this compound's antioxidant activity is its ability to act synergistically with other antioxidants, most notably tocopherol (vitamin E). Tocopherol is a primary defender against lipid peroxidation within cell membranes. When tocopherol neutralizes a lipid peroxyl radical, it is itself converted into a tocopheroxyl radical, losing its antioxidant capacity.

Pro-oxidant Mechanisms in Specific Biological Contexts

Despite its well-established antioxidant properties, this compound can exhibit pro-oxidant activity under certain conditions, particularly in the presence of transition metals. This dual behavior is a characteristic shared with its parent compound, ascorbic acid.

In the presence of oxygen and transition metal ions, the ascorbate moiety of this compound can reduce these metals, which in turn can catalyze the formation of reactive oxygen species (ROS), including superoxide and hydrogen peroxide (H₂O₂) mdpi.com. Studies have shown that ascorbic acid can readily induce the formation of H₂O₂ in the presence of cupric ions (Cu²⁺) researchgate.netrsc.org. For instance, a 2 mM concentration of ascorbic acid in the presence of Cu(II) was capable of generating H₂O₂ concentrations exceeding 400 μM nih.gov. This H₂O₂ can then participate in further reactions to generate more damaging radicals.

The presence of intracellular transition metals like iron (Fe) and copper (Cu) is a critical factor in the pro-oxidant activity of ascorbates. Ascorbate can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and cupric copper (Cu²⁺) to cuprous copper (Cu⁺). These reduced metal ions can then react with hydrogen peroxide in Fenton-like reactions to produce highly reactive hydroxyl radicals (•OH) mdpi.com. This catalytic cycle, where the metal ion is repeatedly reduced by ascorbate and then oxidized by H₂O₂, can lead to a significant amplification of oxidative stress.

Modulation of Redox State in Cells

This compound, a lipophilic derivative of ascorbic acid, demonstrates a dual role in modulating the cellular redox state. While it is widely recognized for its antioxidant properties, it can also exhibit pro-oxidant functions under certain conditions.

As an antioxidant, ascorbyl palmitate has been shown to protect cell membranes from oxidative damage. In in vitro studies involving human red blood cells, its incorporation into the cell membrane protected them from oxidative insults and shielded alpha-tocopherol, another fat-soluble antioxidant, from oxidation by free radicals nih.gov. This protective effect is attributed to its ability to scavenge hydroxyl free radicals caldic.com. In keratinocytes, ascorbyl palmitate reduced cellular levels of reactive oxygen species (ROS) following ultraviolet B (UVB) irradiation by preventing the depletion of reduced glutathione and scavenging hydrogen peroxide researchgate.net.

Conversely, ascorbyl palmitate can also act as a pro-oxidant. This pro-oxidant activity is thought to contribute to its anticancer effects nih.gov. In the presence of certain quinones, ascorbate can enhance redox cycling, leading to the formation of reactive oxygen species like hydrogen peroxide, which induces oxidative stress nih.gov. This oxidative stress can lead to a depletion of cellular ATP and glutathione nih.gov. Furthermore, in keratinocytes exposed to UVB radiation, ascorbyl palmitate was found to strongly promote lipid peroxidation, which can generate toxic byproducts and contribute to cytotoxicity researchgate.netnih.gov.

Cellular and Molecular Interactions

The amphiphilic nature of this compound, possessing both a hydrophilic ascorbic acid head and a lipophilic palmitic acid tail, dictates its interactions with cellular structures, particularly biological membranes.

Interaction with Model and Biological Membranes

Studies have demonstrated that this compound strongly interacts with and penetrates phospholipid monolayers, which are models for a single layer of a cell membrane nih.gov. The presence of a lipid film facilitates this insertion nih.gov. Its lipophilic character allows it to easily cross cell membranes nih.gov. This ability to penetrate biological barriers enables it to deliver ascorbate into neural tissues more effectively than the hydrophilic form of ascorbic acid nih.gov.

The interaction is influenced by the physical state of the membrane. For instance, a more fluid membrane, as induced by the presence of cholesterol, can favor the penetration of ascorbyl palmitate nih.gov. Once incorporated into membranes, it can help maintain healthy tissues by neutralizing free radicals atamanchemicals.com. Furthermore, its presence in phospholipid bilayers can increase the temperature of the gel to liquid-crystal phase transition, indicating a stabilizing effect on the membrane researchgate.net. The dual solubility of ascorbyl palmitate allows it to be incorporated into cell membranes where it can exert its antioxidant effects atamanchemicals.com.

The encapsulation of ascorbyl palmitate in liposomes has been shown to enhance its penetration into the deeper layers of the skin, increasing its bioavailability and efficacy for topical applications mdpi.com. This enhanced permeability is a key factor in its use in dermatological and cosmetic formulations.

Effects on Cellular Proliferation and Viability

This compound has been shown to exert significant effects on the proliferation and viability of various cell types, particularly cancer cells.

Numerous studies have documented the anti-proliferative effects of this compound. It has been found to inhibit cell proliferation and DNA synthesis in a variety of cancer cells, including those of the breast, colon, glioblastoma, skin, and brain nih.govresearchgate.net. In Ehrlich ascites tumor cells, high doses of acylated ascorbate inhibited cellular DNA synthesis in a time-dependent manner nih.gov. A nanoformulation of ascorbyl palmitate was shown to inhibit tumor proliferation by targeting the STAT3 pathway miami.edu. The combination of melatonin and ascorbyl palmitate nanoformulations has also been reported to synergistically reduce tumor growth biointerfaceresearch.com.

Inhibition of Cell Proliferation by this compound

Cell LineObserved EffectMechanismSource
Ehrlich Ascites Tumor CellsInhibition of DNA synthesis and cell growth at high doses.Dose-dependent dual action on DNA synthesis. nih.gov
Various Cancer Cells (breast, colon, glioblastoma, skin, brain)Inhibition of cell proliferation and DNA synthesis.General antiproliferative activity. nih.govresearchgate.net
Ehrlich Ascites Carcinoma (in vivo)Inhibition of tumor proliferation.Inhibition of the STAT3 pathway. miami.edu
Ehrlich Ascites Carcinoma (in vivo)Synergistic reduction of tumor growth.Combined effect with melatonin. biointerfaceresearch.com

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. Treatment with ascorbyl palmitate can stimulate apoptosis and lead to nuclear shrinkage and DNA fragmentation nih.gov. In Human Umbilical Vein Endothelial Cells (HUVECs), it was shown to induce both early and late stages of apoptosis nih.gov.

The mechanisms underlying this pro-apoptotic activity are multifaceted. In breast cancer cells, ascorbate has been shown to induce apoptosis through the nuclear translocation of the apoptosis-inducing factor (AIF) spandidos-publications.com. Other studies have pointed to the involvement of caspase-dependent pathways nih.govspandidos-publications.com. For instance, ascorbyl stearate, a related compound, was found to induce apoptosis in HeLa cells through the intrinsic mitochondrial pathway, involving changes in mitochondrial membrane permeability and the release of cytochrome c nih.gov.

The cytotoxic effects of this compound against cancer cells are mediated by several molecular mechanisms. One key mechanism is the upregulation of caspase-3, a critical executioner caspase in the apoptotic pathway nih.gov. In HUVECs, ascorbyl palmitate treatment led to the up-regulation of caspase-3 and caspase-9, while down-regulating the anti-apoptotic protein Bcl-2 nih.gov.

The pro-oxidant activity of ascorbyl palmitate also plays a significant role in its cytotoxicity. The generation of reactive oxygen species can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways nih.gov. For example, in keratinocytes, ascorbyl palmitate promoted UVB-induced cytotoxicity, which was linked to the generation of oxidized lipid metabolites researchgate.netnih.gov. While high concentrations of ascorbyl palmitate can be cytotoxic, particularly under conditions of oxidative stress, this property is harnessed for its potential anticancer effects welltchemicals.com.

Mechanisms of this compound-Induced Cytotoxicity

Cell TypeMechanismKey Molecules InvolvedSource
Human Umbilical Vein Endothelial Cells (HUVECs)Induction of apoptosis via caspase cascade.Upregulation of caspase-3 and caspase-9; downregulation of Bcl-2. nih.gov
Human Breast Cancer CellsInduction of apoptosis via AIF translocation.Apoptosis-Inducing Factor (AIF). spandidos-publications.com
Keratinocytes (with UVB)Promotion of lipid peroxidation and cytotoxicity.Oxidized lipid metabolites. researchgate.netnih.gov
Human Leukaemia Cells (with quinones)Induction of oxidative stress.Reactive Oxygen Species (H₂O₂). nih.gov

Modulation of Macromolecular Synthesis

This compound, a lipophilic derivative of ascorbic acid, demonstrates significant influence over the synthesis of essential macromolecules, including proteins like collagen and nucleic acids such as DNA. Its effects have been observed in both normal and malignant cell types in vitro, highlighting its role in cellular regulation.

In-vitro studies have shown that this compound effectively stimulates collagen synthesis. Research on human intestinal smooth muscle (HISM) cells, which share characteristics with fibroblasts, revealed that this compound increased collagen production in a concentration-dependent manner nih.gov. A twofold increase in collagen synthesis was observed at concentrations of 2.5 µM and 5 µM nih.gov. This stimulatory effect is more potent compared to its parent compound, L-ascorbic acid, which required four to five times the concentration to achieve the same response nih.gov. However, at a higher concentration of 20 µM, both this compound and L-ascorbate induced a similar 2.7-fold increase in collagen synthesis nih.gov. This suggests that the lipophilic nature of this compound may enhance its efficiency in promoting collagen production at lower concentrations nih.gov.

Table 1: Effect of this compound on Collagen Synthesis in HISM Cells

Compound Concentration (µM) Increase in Collagen Synthesis
This compound 2.5 2-fold
This compound 5.0 2-fold
This compound 20.0 2.7-fold
L-Ascorbic Acid ~10.0 - 12.5 ~2-fold

The stimulatory effect of this compound on collagen synthesis is linked to its influence at the genetic level. In studies with human intestinal smooth muscle cells, this compound was shown to significantly augment the steady-state levels of messenger RNA (mRNA) for procollagen types I and III nih.gov. Specifically, treatment with this compound resulted in a 1.6-fold increase in procollagen I mRNA levels and a more pronounced 3.5-fold increase in procollagen III mRNA levels nih.gov. Notably, under the same experimental conditions, L-ascorbic acid had no effect on the mRNA levels of either procollagen type, suggesting a unique mechanism of action for the palmitoylated derivative in upregulating collagen gene expression nih.gov.

In contrast to its stimulatory effect on protein synthesis in fibroblasts, this compound exhibits inhibitory effects on DNA synthesis in malignant cells. Studies on Ehrlich ascites tumour cells demonstrated a dose-dependent and time-dependent dual action nih.govnih.gov. While low concentrations (25–50 µM) were found to enhance DNA synthesis after long-term culture, higher concentrations had a significant inhibitory effect nih.govnih.gov. Treatment with 75 µM of 6-O-palmitoyl ascorbate resulted in a 64% inhibition of cellular DNA synthesis after 20 hours, which intensified to 99% inhibition after 4 days of culture nih.govnih.gov. This suggests that at higher concentrations, this compound potently downregulates the replicative capacity of malignant cells.

Table 2: Inhibitory Effect of 75 µM this compound on DNA Synthesis in Ehrlich Ascites Tumour Cells

Treatment Duration Inhibition of DNA Synthesis (%)
20 hours 64%

Effects on Specific Cell Types and Pathogens

The biological activity of this compound extends to direct effects on various cell types, including a range of cancer cell lines and pathogenic bacteria. Its lipophilic character is believed to facilitate its interaction with cell membranes and contribute to its cytotoxic and antibacterial properties.

This compound has been found to inhibit cell proliferation and DNA synthesis across a variety of cancer cell lines nih.gov. Research has documented its activity in breast, colon, and glioblastoma cells nih.gov. In studies on Ehrlich ascites tumour cells, a high dose (75 µM) of this compound not only inhibited DNA synthesis but also considerably decreased the total cell number over an 11-day period nih.gov. The primary mechanism of its anti-cancer activity is attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress and leads to cell death in malignant cells.

Table 3: Documented Effects of this compound on Various Cancer Cell Lines

Cancer Cell Line Type Observed Effect
Breast Inhibition of cell proliferation and DNA synthesis nih.gov
Colon Inhibition of cell proliferation and DNA synthesis nih.gov
Glioblastoma Inhibition of cell proliferation and DNA synthesis nih.gov

This compound has demonstrated potent antibacterial activity, particularly against the gastric pathogen Helicobacter pylori nih.govoup.com. In vitro studies have shown that it exerts a strong inhibitory effect on the growth and survival of H. pylori under both aerobic and microaerophilic conditions nih.govoup.com. This bactericidal effect was observed in a concentration range of 0.04 to 0.4 mg/ml (0.1 to 1.0 mM) nih.govoup.comresearchgate.net. For instance, exposure of H. pylori to 0.2 mg/ml of this compound resulted in no viable cells being detected after just one hour oup.com. The compound's efficacy was also tested against other bacterial strains, where it showed a similar inhibitory effect on Bacillus cereus and Bacillus subtilis nih.gov.

Table 4: Antibacterial Spectrum of this compound

Pathogen Condition Effective Concentration Range
Helicobacter pylori Aerobic & Microaerophilic 0.04 - 0.4 mg/ml (0.1 - 1.0 mM) nih.govoup.com
Bacillus cereus Not specified Not specified (similar to H. pylori) nih.gov
Protection of Lymphocytes against Radiation-Induced Damage

In vitro and pre-clinical cellular studies have demonstrated the potential of this compound to protect lymphocytes from the detrimental effects of radiation. This protection is attributed to its antioxidant properties and its ability to mitigate various forms of cellular damage induced by ionizing radiation.

Research investigating the protective effects of the lipophilic vitamin C derivative, 6-o-palmitoylascorbate (PlmtVC), has shown its efficacy in shielding human lymphocytes from X-ray-induced damage. nih.gov In a study utilizing human lymphocytes HEV0082, pre-irradiational administration of PlmtVC was found to protect against diminished cell viability and apoptosis following exposure to 1.5 Gy of X-ray radiation. nih.gov

The study further elucidated the molecular mechanisms behind this protective effect. A key finding was the significant reduction in DNA double-strand breaks (DSBs), a critical form of DNA damage induced by radiation. nih.gov The formation of gamma-H2A.X foci, which are markers for DSBs, was markedly enhanced in irradiated cells; however, this was appreciably prevented by PlmtVC. nih.gov Notably, PlmtVC was more effective in preventing these X-ray-induced DSBs than L-ascorbic acid (L-AA). nih.gov

In addition to DNA damage, X-ray exposure increased intracellular reactive oxygen species (ROS) production, leading to subsequent lipid peroxidation and protein carbonylation in the lymphocytes. nih.gov Treatment with PlmtVC significantly repressed all of these oxidative stress markers. nih.gov This suggests that the radioprotective effects of PlmtVC are, at least in part, due to its potent antioxidative activity. nih.gov

Furthermore, the study highlighted the role of PlmtVC in maintaining the intracellular antioxidant defense system. PlmtVC was observed to elevate endogenous levels of reduced glutathione (GSH) in the lymphocytes and prevent the depletion of GSH that is typically induced by X-ray exposure. nih.gov This effect was more pronounced with PlmtVC compared to L-AA. nih.gov The superior protective capacity of PlmtVC is also linked to its stability. Stability tests revealed that after 14 days under physiological conditions, the residual vitamin C rates were significantly higher in PlmtVC solutions (62.2-82.0%) compared to L-AA solutions (20.5-28.7%). nih.gov When added to the lymphocyte cultures, PlmtVC-treated cells maintained a high level of intracellular vitamin C after 24 hours, whereas it was undetectable in L-AA-treated cells. nih.gov This persistent enrichment of intracellular vitamin C is thought to be a key factor in its ability to alleviate X-ray-induced oxidative stress. nih.gov

The detailed findings from this pre-clinical study are summarized in the table below.

ParameterExperimental ModelRadiation DoseEffect of this compound
Cell Viability and Apoptosis Human Lymphocytes (HEV0082)1.5 Gy X-rayProtected against radiation-induced decrease in viability and induction of apoptosis. nih.gov
DNA Damage (Double-Strand Breaks) Human Lymphocytes (HEV0082)1.5 Gy X-rayMarkedly prevented the formation of γ-H2A.X foci, indicating a reduction in DSBs. More effective than L-ascorbic acid. nih.gov
Oxidative Stress Markers Human Lymphocytes (HEV0082)1.5 Gy X-raySignificantly repressed the increase in intracellular ROS, lipid peroxidation, and protein carbonylation. nih.gov
Intracellular Antioxidants Human Lymphocytes (HEV0082)1.5 Gy X-rayElevated endogenous reduced glutathione (GSH) and prevented its radiation-induced depletion more effectively than L-ascorbic acid. nih.gov
Intracellular Vitamin C Stability Human Lymphocytes (HEV0082)N/AMaintained a high level of intracellular vitamin C after 24 hours, unlike L-ascorbic acid which was undetectable. nih.gov

Advanced Formulation and Delivery Systems Research

Nanocarrier Development for Enhanced Delivery

Nanotechnology offers promising strategies to overcome the limitations of conventional drug administration. For Palmitoyl (B13399708) Ascorbate (B8700270), nanocarriers such as liposomes, micelles, and lipid nanoparticles are being developed to improve its delivery to target sites, protect it from degradation, and enable combination therapies. researchgate.netuminho.ptnih.gov

Liposomal Encapsulation of Palmitoyl Ascorbate (PAL)

Liposomes are microscopic vesicles composed of a lipid bilayer, making them an ideal carrier for lipophilic compounds like PAL. researchgate.netnih.gov The incorporation of PAL into the liposomal membrane leverages its amphiphilic nature, enhancing the stability and delivery of both the carrier and its cargo. researchgate.netuminho.pt

To enhance the systemic circulation time of liposomes, their surface is often modified with Polyethylene (B3416737) Glycol (PEG), a process known as PEGylation. nih.govmdpi.com This creates a "stealth" effect, forming a hydrophilic barrier that reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging blood residency. nih.govmdpi.com

Research on doxorubicin-loaded liposomes demonstrated that PEGylated formulations (SDL and SDL-A) had a significantly higher area under the curve (AUC) and therapeutic availability in tumor tissue compared to conventional, non-PEGylated liposomes (DL). The presence of ascorbyl palmitate in these PEGylated liposomes was found to alter the biodistribution pattern, suggesting a potential for improved drug targeting. Further studies have confirmed that modifying PAL formulations with PEG is a viable strategy for in vivo applications, and co-loading of PEGylated liposomes with PAL and other agents like paclitaxel (B517696) has shown clear therapeutic benefits. mdpi.com

The co-encapsulation of PAL with established chemotherapeutic agents in a single liposomal carrier is a key area of research, aiming for synergistic anticancer effects.

Doxorubicin (DOX): The co-delivery of PAL and DOX in liposomes has been shown to produce a synergistic anticancer effect. drpress.org The presence of PAL can enhance the cellular uptake of the liposome (B1194612); one study found the intercellular concentration of DOX was 2.5-fold greater in a co-loaded liposome compared to a DOX-only liposome. drpress.org Furthermore, PAL may help mitigate the oxidative stress-related toxicity associated with DOX. Studies also report that PAL can increase the retention time of DOX within the liposome, potentially allowing for a more sustained release at the tumor site.

Docetaxel (B913) (DOC): Several studies have developed liposomal nanocarriers for the co-delivery of DOC and PAL. uminho.pt These formulations exhibit high encapsulation efficiency and demonstrate a potent synergistic antitumor effect across various cancer cell lines, including liver, breast, and prostate cancer cells. researchgate.netdntb.gov.ua Research has identified that a PAL to DOC weight ratio of 200:1 provides the highest synergistic effect. researchgate.netdntb.gov.ua These co-loaded liposomes typically have an average diameter of 140 to 170 nm and a negative zeta potential ranging from -40 mV to -56 mV. uminho.pt

Paclitaxel (PTX): Liposomes containing both PTX and PAL have demonstrated substantial antitumor effects in vivo, enhancing the therapeutic activity of liposomal paclitaxel compared to formulations without PAL. dntb.gov.ua The antioxidant properties of PAL are believed to contribute to this enhanced effect. This synergistic benefit has been observed even at reduced doses of PAL. dntb.gov.ua

Thymoquinone (B1682898) (TQ): While the co-encapsulation of PAL with doxorubicin, docetaxel, and paclitaxel in liposomes is well-documented, the specific combination of PAL and thymoquinone within a liposomal carrier is less reported. However, related research has demonstrated the successful co-formulation of thymoquinone and Vitamin C (ascorbic acid) in liposomes, which showed synergistic anticancer activity against colorectal and lung cancer cell lines. Other research has focused on different nanocarriers for this combination, such as palmitoyl-chitosan nanoparticles.

Table 1: Research Findings on Liposomal Formulations of this compound
FormulationCo-Encapsulated AgentKey FindingsParticle Size (nm)Zeta Potential (mV)Reference
PEGylated LiposomeDoxorubicinImproved biodistribution and tumor targeting compared to non-PEGylated liposomes.105-120Not specified
LiposomeDocetaxelHighest synergistic anti-tumor activity at a 200:1 PAL:DOC weight ratio.140-170-40 to -56 researchgate.netuminho.pt
LiposomePaclitaxelEnhanced antitumor effects compared to liposomal paclitaxel alone.Not specifiedNot specified dntb.gov.ua
LiposomeDoxorubicinIncreased drug retention time within the liposome.Not specifiedNot specified

Polymeric Micelles Loaded with this compound

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. Their core-shell structure allows for the encapsulation of hydrophobic molecules like PAL. Research has shown that PAL can be incorporated into polyethylene glycol-phosphatidyl ethanolamine (B43304) (PEG-PE) micelles.

These PAL-loaded micelles demonstrated a preferential association with various cancer cells compared to non-cancer cells in co-culture models. The mechanism of cytotoxicity was found to be primarily through the generation of reactive oxygen species (ROS). Other research has utilized microfluidic platforms to produce polymeric micelles for the co-delivery of PAL and dexamethasone. This technology allows for robust production with improved control over the size and polydispersity of the micelles.

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are next-generation lipid-based delivery systems that offer advantages such as high stability and controlled release. nih.gov

Solid Lipid Nanoparticles (SLN): SLNs are produced from solid lipids and are effective carriers for lipophilic compounds. nih.gov They have been successfully used to co-encapsulate PAL and paclitaxel (PTX). nih.gov These dual-loaded SLNs were spherical, with an average size of approximately 223 nm, and exhibited very high encapsulation efficiencies for both PAL (96.27%) and PTX (93.58%). nih.gov In vitro studies showed that a PAL/PTX mass ratio of 2/1 provided optimal synergistic anticancer efficacy. nih.gov Other work has focused on synthesizing and characterizing PAL-loaded SLNs (SLN-AP) using a hot homogenization method, confirming their potential as a stable delivery vehicle.

Nanostructured Lipid Carriers (NLC): NLCs are a modification of SLNs, created by mixing solid lipids with liquid lipids, resulting in a less-ordered lipid matrix that can accommodate more of the active compound. Studies characterizing PAL-loaded NLC gels found particle sizes in the range of 170-250 nm with a polydispersity index below 0.3. These NLCs achieved an encapsulation efficiency of nearly 100% and a zeta potential greater than |30 mV| after PAL incorporation. Comparative stability studies have shown that PAL is most stable when stored at 4°C in either NLC or SLN formulations, with NLCs retaining over 71% of non-degraded PAL after 3 months.

Table 2: Research Findings on SLN and NLC Formulations of this compound
Carrier TypeCo-Encapsulated AgentKey FindingsParticle Size (nm)Encapsulation Efficiency (%)Reference
SLNPaclitaxelOptimal synergistic effect at 2:1 PAL:PTX ratio.~22396.27% (PAL), 93.58% (PTX) nih.gov
NLC GelNone (PAL only)High stability and loading capacity.170-250~100%
NLCNone (PAL only)High chemical stability at 4°C, retaining >71% of PAL after 3 months.Not specifiedNot specified

Palmitoyl-Chitosan Nanoparticles

Chitosan (B1678972), a natural polymer, can be hydrophobically modified with palmitic acid to form Palmitoyl-Chitosan, an amphiphilic material capable of forming nanoparticles. This modification creates a carrier suitable for encapsulating both hydrophobic and hydrophilic compounds.

Significant research has been conducted on Palmitoyl-Chitosan Nanoparticles (PCNPs) for the co-delivery of hydrophobic thymoquinone (TQ) and hydrophilic L-ascorbic acid (LAA). This dual-loaded system (PCNP-TQ-LAA) showed an average particle size of 247.7 nm, a polydispersity index (PDI) of 0.348, and a positive zeta potential of +19.60 mV. The hydrophobic modification of the chitosan backbone significantly improved encapsulation, achieving an efficiency of 64.9% for TQ and 90.0% for LAA. These nanoparticles demonstrated a controlled, zero-order release kinetic. Studies on the cellular uptake of N-palmitoyl chitosan nanoparticles indicate that the degree of hydrophobic substitution influences the uptake pathway, with non-clathrin-mediated and macropinocytosis routes being prominent.

Table 3: Research Findings on Palmitoyl-Chitosan Nanoparticle Formulations
FormulationEncapsulated AgentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PCNP-TQ-LAAThymoquinone (TQ) & L-ascorbic acid (LAA)247.7 ± 24.0+19.60 ± 1.2764.9% (TQ), 90.0% (LAA)
LMWPC Nanoparticles5-fluorouracil93.4 ± 3.2+4.2 ± 1.130.2%
N-Palmitoyl Chitosan NanoparticlesRopinirole HCl175.2 ± 2.5+8.7 ± 0.5Not specified

Strategies for Targeted Delivery

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-site effects. For this compound, this is often achieved by incorporating it into nanocarriers that exploit physiological or engineered targeting mechanisms.

Passive targeting primarily relies on the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of solid tumors. mdpi.com The leaky vasculature and poor lymphatic drainage in the tumor microenvironment allow nanoparticles of a certain size (typically under 200 nm) to extravasate from the bloodstream and accumulate in the tumor tissue. nih.govmdpi.comnih.gov

This compound has been incorporated into several nanocarrier systems designed to utilize the EPR effect. Solid lipid nanoparticles (SLNs) are a notable example. nih.gov In one study, SLNs co-loaded with this compound and paclitaxel were developed with an average size of approximately 223 nm. nih.gov These nanoparticles demonstrated good stability and the ability to accumulate in solid tumors, which is attributed to the EPR effect. nih.gov Similarly, liposomal formulations containing this compound, with particle sizes ranging from 140 to 170 nm, are designed for passive tumor targeting. researchgate.netnih.gov The encapsulation of this compound into these nanostructures is intended to prolong circulation time and enhance accumulation at the tumor site through the EPR mechanism. nih.govnih.gov

Active targeting involves modifying the surface of a nanocarrier with ligands that bind to specific receptors overexpressed on target cells, such as cancer cells. mdpi.com This strategy aims to enhance cellular uptake and further increase the concentration of the therapeutic agent at the desired site following passive accumulation via the EPR effect. mdpi.com

Research into active targeting strategies for this compound-loaded nanocarriers includes the use of ascorbate itself as a targeting moiety. Nanoparticles can be surface-modified with this compound, where the ascorbate portion acts as a ligand for sodium-dependent vitamin C transporters (SVCT), particularly SVCT1 and SVCT2, which are often overexpressed in certain cancer cells. researchgate.nettandfonline.comnih.gov

One study demonstrated the development of poly(lactic-co-glycolic acid) (PLGA) nanoparticles surface-conjugated with this compound. researchgate.nettandfonline.com The ascorbate on the surface facilitated targeting of the SVCT1 transporter. researchgate.nettandfonline.com It was found that conjugating 20% ascorbate to the nanoparticle surface achieved maximum uptake efficacy in Caco-2 cells, which express SVCT1. researchgate.nettandfonline.com This specific interaction triggers an endocytosis pathway that allows the nanoparticles to be internalized by the cells. researchgate.nettandfonline.com This approach not only enhances uptake but can also influence the intracellular trafficking of the nanocarrier. researchgate.nettandfonline.com

Another study explored using 6-O-palmitoyl-L-ascorbic acid as one of three targeting ligands (along with leucine (B10760876) and glutathione) on the surface of niosomes to cross the blood-brain barrier. nih.gov The ascorbic acid moiety targets the SVCT2 transporter found on brain endothelial cells. nih.gov

A novel strategy for localized drug delivery is the use of ultrasound in conjunction with microbubbles. acs.orgnih.gov Microbubbles, which are gas-filled particles typically 1-10 µm in size, oscillate when exposed to an ultrasound field. acs.orgnih.gov This oscillation, known as cavitation, can temporarily increase the permeability of nearby cell membranes (sonoporation), enhancing the uptake of co-administered therapeutic agents. acs.orgleeds.ac.uk

Research has shown that this technique can enhance the delivery of liposomal this compound. acs.orgnih.govresearchgate.net In one in-vitro study, the use of ultrasound-triggered microbubbles increased the efficacy of liposomal this compound treatments by 1.7-fold and 2.2-fold in two different colorectal cancer cell lines. acs.orgnih.gov This method allows for localized enhancement of drug delivery specifically in the area exposed to the ultrasound pulse, which could reduce off-site toxicity. acs.orgnih.gov The liposomes serve to carry the this compound, while the microbubbles act as the trigger for enhanced cellular uptake upon ultrasound activation. acs.orgnih.gov

Formulation Design and Optimization

The selection of lipids and surfactants is critical in the design of lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). rjptonline.org These components influence key parameters such as particle size, zeta potential (surface charge), and physical stability. researchgate.netmdpi.com

For this compound-loaded SLNs, different solid lipids such as tristearin (B179404) and glyceryl monostearate have been investigated. nih.gov The choice of lipid affects the crystallinity of the nanoparticle matrix, which in turn can influence drug encapsulation and release profiles. rjptonline.org In one study, glycerol (B35011) monostearate was found to produce stable SLN formulations with high encapsulation efficiency for this compound. nih.gov

Surfactants are essential for stabilizing the nanoparticle dispersion and preventing aggregation. rjptonline.org Commonly used surfactants in this compound formulations include polysorbates (e.g., Polysorbate 80) and block copolymers like Pluronic F-68. nih.govmdpi.com The type and concentration of the surfactant can affect particle size and zeta potential. mdpi.com For instance, studies on SLNs have shown that particle size can be inversely correlated to the surfactant concentration. mdpi.com Research on NLCs for this compound encapsulation found that the selection of suitable surfactants and solid lipids improved the compound's chemical stability. nih.gov The zeta potential of developed this compound-loaded NLC formulations was higher than -30 mV, which is indicative of good physical stability, with variations depending on the specific lipid and surfactant used. nih.gov

Table 1: Effect of Surfactant (Pluronic F-68) on this compound-Loaded SLN Properties Data synthesized from findings on SLN formulations. nih.govresearchgate.net

Formulation ParameterSLN with 1.5% Pluronic F-68SLN with 3% Pluronic F-68
Average Particle Size ~200 nm~170 nm
Polydispersity Index (PDI) ~0.29~0.26
Zeta Potential ~ -28 mV~ -27 mV

The amount of this compound incorporated into a nanocarrier, known as drug loading, has a direct impact on the formulation's stability and efficiency. nih.gov

Studies on nanostructured lipid carriers (NLCs) have shown that a higher percentage of this compound loading can improve its chemical stability within the formulation. nih.gov However, there is often an optimal range for drug loading. In a study involving PLGA nanoparticles modified with this compound, the encapsulation efficiency of a co-loaded drug (paclitaxel) decreased when the proportion of this compound in the polymer matrix exceeded a certain threshold (30%), suggesting that excess this compound might compete for space within the carrier. tandfonline.com

In the development of SLNs, co-loading this compound with another agent, paclitaxel, resulted in high encapsulation efficiencies for both compounds: 96.27% for this compound and 93.58% for paclitaxel. nih.gov Similarly, liposomes co-encapsulating docetaxel and this compound showed high encapsulation efficiency for both drugs, with particle sizes remaining in the 140-170 nm range. researchgate.netnih.gov

The loading of this compound can also influence the surface properties of the nanocarrier. Incorporating ascorbyl palmitate into phosphatidylcholine-based lipid nanoparticles was shown to increase the negative zeta potential, which enhances stability by preventing particle aggregation. mdpi.comnih.gov However, when the concentration of ascorbyl palmitate relative to the primary lipid exceeded 8% (w/w), the interactions changed, affecting the homogeneity and phase transition behavior of the lipid structure. mdpi.comnih.gov

Table 2: Physicochemical Characteristics of Paclitaxel-Loaded Lipid Nanoparticles (PTX-LNPs) Modified with this compound Data from a study on surface charge modification. mdpi.com

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PTX-LNPs 102.3 ± 8.70.18 ± 0.05-44.3 ± 4.195.8 ± 3.4
Blank LNPs (without PTX) 98.6 ± 5.60.16 ± 0.02-47.4 ± 0.6N/A

Optimization of Encapsulation Efficiency and Release Kinetics

The effective delivery of this compound is highly dependent on the efficiency with which it is encapsulated within a carrier system and the subsequent kinetics of its release. Researchers have explored various advanced formulation strategies to maximize loading capacity and control the release profile, thereby enhancing the bioavailability and therapeutic efficacy of the compound.

Key to optimizing delivery systems is the encapsulation efficiency (EE), which denotes the percentage of the active substance successfully entrapped within the carrier. Studies have shown that the EE of this compound can be significantly influenced by the choice of encapsulation technique and the formulation parameters. For instance, in the development of dual-drug delivery systems, solid lipid nanoparticles (SLNs) co-loaded with this compound and Paclitaxel (AP/PTX-SLNs) have demonstrated a high encapsulation efficiency of 96.27% for this compound. nih.gov Similarly, nanostructured lipid carriers (NLCs) have been found to achieve an impressive EE of nearly 100% for this compound. researchgate.net Chitosan nanoparticles, prepared via an oil-in-water emulsion and ionic gelation, have also been investigated, yielding an EE between 39% and 77%, which was found to decrease as the initial concentration of this compound increased. taylorandfrancis.com

The release kinetics of this compound from these systems are crucial for maintaining a sustained and targeted action. The release profile is often dictated by the composition and structure of the carrier matrix. For example, the release of this compound from NLC gels is affected by the type of lipid matrix used. researchgate.net In some systems, the release follows specific kinetic models. Dual-loaded palmitoyl-chitosan nanoparticles containing thymoquinone and L-ascorbic acid exhibited zero-order release kinetics, indicating a constant release rate over time. rsc.org The release of L-ascorbic acid from certain gel formulations has been observed to follow Higuchi kinetics. researchgate.net The pH of the surrounding medium also plays a significant role, with studies showing that the release of this compound from electrospun zein (B1164903) fibers is influenced by pH and the morphology of the fibers. drpress.orgmdpi.com

Below is a table summarizing the encapsulation efficiency of this compound in various delivery systems.

Delivery SystemOther Encapsulated Compound(s)Encapsulation Efficiency (EE) of this compoundReference(s)
Solid Lipid Nanoparticles (SLNs)Paclitaxel96.27% nih.gov
Nanostructured Lipid Carriers (NLCs)-~100% researchgate.net
Chitosan Nanoparticles-39-77% taylorandfrancis.com
Electrospun Zein Fibers-22.5-65.5% drpress.orgmdpi.com

This table is interactive. Click on the headers to sort the data.

Development of Dual-Loaded Systems for Synergistic Effects

To enhance therapeutic outcomes, research has increasingly focused on the development of dual-loaded delivery systems that combine this compound with other active compounds. The co-encapsulation of multiple agents within a single nanoparticle carrier can lead to synergistic effects, where the combined therapeutic impact is greater than the sum of the individual effects. nih.govtandfonline.com This approach is particularly prominent in anticancer therapy.

One notable example is the co-delivery of this compound and the chemotherapeutic drug Paclitaxel (PTX) in solid lipid nanoparticles (SLNs). nih.govtaylorandfrancis.comresearchgate.nettandfonline.comnih.gov Studies have shown that these dual-loaded nanoparticles (AP/PTX-SLNs) exhibit a potent synergistic anticancer effect. nih.govresearchgate.nettandfonline.comnih.govnih.gov In vitro cytotoxicity assays revealed that an AP/PTX mass ratio of 2/1 provided the optimal synergistic efficacy against murine B16F10 melanoma cells. nih.govresearchgate.net In vivo studies further confirmed that AP/PTX-SLNs were significantly more effective at suppressing tumor growth than nanoparticles loaded with either drug alone. nih.govnih.gov

A similar synergistic strategy has been employed by co-encapsulating this compound with Doxorubicin (DOX), another powerful anticancer agent, in liposomes. researchgate.netmdpi.comtandfonline.com This combination not only enhances the anticancer activity of DOX but also leverages the antioxidant properties of this compound to potentially mitigate the oxidative stress-related toxicity associated with DOX. mdpi.comtandfonline.com The cellular uptake of these dual-loaded liposomes was found to be 2.5 times greater than that of liposomes containing only DOX. tandfonline.com

The principle of synergistic effects extends beyond anticancer applications. The co-encapsulation of L-ascorbic acid and the antioxidant thymoquinone in palmitoyl-chitosan nanoparticles has been shown to produce a synergistic antioxidative effect. rsc.org This was demonstrated by the enhanced ability of the dual-loaded nanoparticles to scavenge free radicals compared to nanoparticles loaded with a single antioxidant. rsc.org Research has also pointed to a powerful synergy between this compound and Vitamin E (tocopherol). paulaschoice.co.uk

The table below details various dual-loaded systems incorporating this compound and the resulting synergistic effects.

Other Active IngredientDelivery SystemObserved Synergistic EffectReference(s)
Paclitaxel (PTX)Solid Lipid Nanoparticles (SLNs)Enhanced anticancer efficacy against melanoma cells. nih.govresearchgate.nettandfonline.comnih.govnih.gov
Doxorubicin (DOX)LiposomesIncreased anticancer effect and potential reduction of DOX-induced toxicity. researchgate.netmdpi.comtandfonline.com
Docetaxel (DC)LiposomesEnhanced antitumor therapy. nih.gov
Thymoquinone (TQ) & L-ascorbic acid (LAA)Palmitoyl-chitosan NanoparticlesIncreased radical scavenging activity. rsc.org
DL-alpha-tocopherol (Vitamin E)-Enhanced antioxidant activity. paulaschoice.co.ukresearchgate.net

This table is interactive. Click on the headers to sort the data.

Analytical Methodologies for Palmitoyl Ascorbate Research

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the quantitative analysis of palmitoyl (B13399708) ascorbate (B8700270).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for the simultaneous determination and quantification of L-ascorbic acid and its lipid-soluble derivative, ascorbyl palmitate. researchgate.net This technique offers specificity and the ability to separate these compounds from other excipients in a given formulation. ufn.edu.br

Several studies have detailed the development and validation of RP-HPLC methods for this purpose. For instance, one method utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (90:10, v/v) at a flow rate of 1.0 mL/min, with UV detection at 250 nm. researchgate.net This method demonstrated detection limits of 0.07 µg/mL for ascorbic acid and 0.12 µg/mL for ascorbyl palmitate. researchgate.net Another validated HPLC method for the simultaneous quantification of ascorbic acid and ascorbyl palmitate in liposomes used a mobile phase of acetonitrile, NaH2PO4 buffer (0.02 mol.L-1, pH 2.5), and methanol (B129727) (85:10:5, v/v/v) with a flow rate of 0.6 mL/min and UV detection at 243 nm. ufn.edu.brufn.edu.brresearchgate.net

A different RP-HPLC method was developed for analyzing ascorbic acid in health drinks, employing a C18 column with a mobile phase of water with acetic acid and methanol (95:5 v/v) at a flow rate of 0.9 mL/min and detection at 245 nm. jocpr.comresearchgate.net While this method focused on ascorbic acid, its principles are applicable to the analysis of its derivatives. Furthermore, a novel HPLC method was developed for the simultaneous quantification of coenzyme Q10, phosphatidylserine, and 6-O-palmitoyl-l-ascorbic acid in liposomal formulations, using a C18 column and detecting the vitamin C derivative at 275 nm. acs.org

The following table summarizes the chromatographic conditions from a selection of these studies:

Interactive Data Table: RP-HPLC Methods for Ascorbyl Palmitate Quantification
Parameter Method 1 Method 2 Method 3
Column Alltech Apollo C18 researchgate.net LiChroCART® 250-4 ufn.edu.brufn.edu.br C18 Zorbax Eclipse Plus acs.org
Mobile Phase Acetonitrile:Water (90:10, v/v) researchgate.net Acetonitrile:NaH2PO4 buffer (0.02 M, pH 2.5):Methanol (85:10:5, v/v/v) ufn.edu.brufn.edu.br Methanol, isopropanol, acetonitrile, and water buffer (0.02 M NH4AcO, pH 6.5) acs.org
Flow Rate 1.0 mL/min researchgate.net 0.6 mL/min ufn.edu.brufn.edu.br 0.25 mL min–1 acs.org
Detection Wavelength 250 nm researchgate.net 243 nm ufn.edu.brufn.edu.br 275 nm acs.org
Retention Time (Ascorbyl Palmitate) Not specified Not specified 12.754 min acs.org

Method Validation Parameters

The validation of analytical methods is critical to ensure their reliability and suitability for their intended purpose, following guidelines from the International Conference on Harmonization (ICH). ufn.edu.brufn.edu.brresearchgate.net Key validation parameters include:

Specificity: The method must be able to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. ufn.edu.br For instance, a validated HPLC method for ascorbic acid and ascorbyl palmitate in liposomes demonstrated no interference from the excipients. ufn.edu.brufn.edu.brresearchgate.net

Linearity: This parameter establishes that the method's response is directly proportional to the concentration of the analyte within a given range. A study showed linearity for both ascorbic acid and ascorbyl palmitate in the concentration range of 5 - 30 μg.mL-1, with correlation coefficients (r²) of 0.9995 and 0.9996, respectively. ufn.edu.brufn.edu.br

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net The relative standard deviation (RSD) is calculated, and values less than 5% are generally considered acceptable, indicating good precision. ufn.edu.br One study reported RSD values of less than 1.55% for both precision and accuracy. ufn.edu.brufn.edu.br

Accuracy: This is determined by recovery studies, where a known amount of the pure drug is added to the formulation and the percentage recovered is calculated. jocpr.com A study on the simultaneous quantification of ascorbic acid and ascorbyl palmitate showed recovery percentages of 95.77% for ascorbic acid and 101.24% for ascorbyl palmitate. ufn.edu.brufn.edu.br

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ufn.edu.br

The following table presents typical validation data for an RP-HPLC method for ascorbyl palmitate:

Interactive Data Table: Method Validation Parameters
Parameter Ascorbic Acid Ascorbyl Palmitate
Linearity Range 5 - 30 μg.mL-1 ufn.edu.brufn.edu.br 5 - 30 μg.mL-1 ufn.edu.brufn.edu.br
Correlation Coefficient (r²) 0.9995 ufn.edu.brufn.edu.br 0.9996 ufn.edu.brufn.edu.br
Precision (RSD) <1.55% ufn.edu.brufn.edu.br <1.55% ufn.edu.brufn.edu.br
Accuracy (Recovery) 95.77% ufn.edu.brufn.edu.br 101.24% ufn.edu.brufn.edu.br
Limit of Detection (LOD) Not specified 0.12 μg/mL researchgate.net
Limit of Quantification (LOQ) Not specified Not specified

Spectroscopic and Imaging Techniques

Spectroscopic and imaging techniques provide valuable information on the functional groups, encapsulation efficiency, and morphology of palmitoyl ascorbate and its formulations.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the context of this compound research, FTIR is used to confirm the successful encapsulation of the compound within carriers like chitosan (B1678972) nanoparticles. nih.govresearchgate.net The analysis of FTIR spectra can reveal the presence of characteristic functional groups of both the carrier and the encapsulated drug, as well as any interactions between them. researchgate.net For example, the FTIR spectrum of ascorbyl palmitate-loaded chitosan nanoparticles would show characteristic peaks of both chitosan and ascorbyl palmitate, confirming the presence of the drug within the nanoparticles. nih.govresearchgate.net The technique operates on the principle that molecules absorb infrared light at specific frequencies corresponding to the vibrational modes of their chemical bonds, providing a molecular fingerprint. mdpi.com This allows for the identification of functional groups such as alkyl, alkene, and carbonyl groups. brazilianjournals.com.br

UV-VIS Spectrophotometry for Encapsulation and Release Efficiency

UV-VIS spectrophotometry is a versatile technique used to determine the encapsulation and release efficiency of drugs from nanocarriers. researchgate.netmdpi.comupm.edu.my This method is based on measuring the absorbance of a solution at a specific wavelength. To determine the encapsulation efficiency of this compound, the amount of free, unencapsulated drug in the supernatant after centrifugation of the nanoparticle suspension is quantified. mdpi.com The absorbance is measured at the wavelength of maximum absorbance for the drug. mdpi.com The encapsulation efficiency (EE) and loading capacity (LC) can then be calculated. Studies have shown that for ascorbyl palmitate encapsulated in chitosan nanoparticles, the loading capacity and encapsulation efficiency were approximately 8-20% and 39-77%, respectively, when the initial concentration of ascorbyl palmitate was in the range of 25-150% (w/w) of chitosan. nih.govresearchgate.net It was also observed that increasing the initial concentration of ascorbyl palmitate led to an increase in loading capacity but a decrease in encapsulation efficiency. nih.govresearchgate.net

Atomic Force Microscopy (AFM) for Morphological Studies

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface morphology of materials at the nanoscale. mdpi.com It is particularly useful for studying the size, shape, and surface characteristics of nanoparticles and other drug delivery systems. latrobe.edu.au AFM allows for the meticulous monitoring of parameters such as cell morphology, roughness, adhesion, stiffness, and elasticity. mdpi.com In the context of this compound research, AFM can be used to visualize the morphology of nanoparticles containing the compound. For instance, studies on ascorbyl palmitate-loaded chitosan nanoparticles observed spherical particles with an average diameter of 30-100 nm. nih.govresearchgate.net AFM is a versatile tool that can be used to characterize biological samples at the nanometer scale, providing high-resolution three-dimensional imaging without the need for extensive sample preparation like freezing or metal coating. mdpi.com

Particle Characterization Methods

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is a fundamental technique for determining the particle size (hydrodynamic diameter) and the Polydispersity Index (PDI) of nanoparticles in a suspension. researchgate.netanton-paar.comunchainedlabs.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. anton-paar.com Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com

The PDI is a dimensionless number that indicates the broadness of the particle size distribution. anton-paar.com A lower PDI value signifies a more monodisperse or uniform particle size distribution, while a higher PDI suggests a wider range of particle sizes. mdpi.comresearchgate.net For instance, in the development of palmitoyl-chitosan nanoparticles co-loaded with thymoquinone (B1682898) and L-ascorbic acid, the PDI value for the dual-loaded nanoparticles was found to be lower than that of single-loaded nanoparticles, indicating a more uniform particle size distribution due to more complex crosslinking. mdpi.com

Research on palmitoyl-chitosan nanoparticles has demonstrated the utility of DLS in tracking changes in particle size upon loading with active compounds. mdpi.com For example, successfully synthesized palmitoyl-chitosan nanoparticles co-loaded with thymoquinone and L-ascorbic acid exhibited an average particle size of 247.7 ± 24.0 nm and a PDI of 0.348 ± 0.043. mdpi.comresearchgate.net

Table 1: Particle Size and Polydispersity Index (PDI) of Palmitoyl-Chitosan Nanoparticles (PCNPs) and Loaded Variants. mdpi.com
SampleAverage Particle Size (nm)Polydispersity Index (PDI)
PCNP (empty)81.49 ± 14.33N/A
PCNP-LAA (L-Ascorbic Acid loaded)153.50 ± 51.890.392 ± 0.087
PCNP-TQ-LAA (Thymoquinone and L-Ascorbic Acid loaded)247.7 ± 24.00.348 ± 0.043

Zeta potential is a critical parameter for assessing the stability of colloidal dispersions, including nanoparticle suspensions. It measures the magnitude of the electrostatic or charge repulsion/attraction between particles at the particle-liquid interface. mdpi.comresearchgate.net A higher absolute zeta potential value (either positive or negative) indicates greater repulsion between particles, which helps to prevent aggregation and maintain the stability of the suspension. mdpi.com

In the context of this compound research, zeta potential measurements are used to understand the surface charge characteristics of nanoparticles. For instance, ascorbyl palmitate has been used as a negatively charged lipid to modify the surface charge of lipid nanoparticles (LNPs). mdpi.comresearchgate.net The ionized form of ascorbyl palmitate, with a pKa of 4.34, imparts a negative surface charge to the LNPs. mdpi.comresearchgate.net The zeta potential of these nanoparticles correlates with the amount and distribution of ascorbyl palmitate on their surface. mdpi.comresearchgate.net

For palmitoyl-chitosan nanoparticles loaded with L-ascorbic acid, the zeta potential was found to be 19.60 ± 1.27 mV. mdpi.comresearchgate.net Studies have shown that the encapsulation of compounds like thymoquinone and L-ascorbic acid did not significantly alter the surface charge of the nanoparticles, suggesting that these molecules were encapsulated within the core rather than conjugated to the surface. mdpi.com

Table 2: Zeta Potential of Various Nanoparticle Formulations.
Nanoparticle FormulationZeta Potential (mV)Reference
PTX-LNPs (Paclitaxel-loaded Lipid Nanoparticles)-44.3 ± 4.1 mdpi.com
Blank-LNPs (Lipid Nanoparticles)-47.4 ± 0.6 mdpi.com
PCNP-TQ-LAA (Palmitoyl-chitosan nanoparticles with Thymoquinone and L-Ascorbic Acid)19.60 ± 1.27 mdpi.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used for the identification and structural elucidation of molecules. In the study of this compound, soft ionization techniques are particularly valuable as they minimize fragmentation of the analyte. karazin.ua

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing noncovalent complexes and intermolecular interactions of this compound. karazin.ua In ESI-MS experiments conducted in the positive ion mode, abundant peaks of protonated and cationized this compound molecules, as well as clusters of these molecules, have been observed. karazin.ua The detection of stable noncovalent complexes of this compound molecules in polar media confirms its ability to form nanostructures suitable for drug delivery. karazin.ua

Furthermore, ESI-MS has been used to study the interaction of this compound with other molecules, such as dipalmitoylphosphatidylcholine (DPPC), a component of biological membranes. The observation of a stable this compound-DPPC complex provides a model for its interaction with phospholipid components of biomembranes and liposomes. karazin.ua ESI has been determined to be the most effective technique for examining the formation of noncovalent complexes of this compound and its interactions with biomolecules. karazin.ua

Laser Desorption/Ionization (LDI) is another mass spectrometry technique that has been applied to the study of this compound. karazin.ua LDI-MS is useful for the ionization of analytes that can absorb the laser irradiation. nih.gov In contrast to ESI, analysis of LDI mass spectra of this compound in both positive and negative ion modes showed the presence of molecular ions but did not record dimers or larger clusters of this compound. karazin.ua While LDI is applicable for the identification of this compound in both solutions and the solid phase, it is less effective than ESI for studying noncovalent complex formation. karazin.ua

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is an analytical technique utilized for the characterization of this compound (AP), particularly for its identification in the solid phase. karazin.uaresearchgate.net This soft ionization method is suitable for analyzing biomolecules by sputtering analytes from a solid state, which contrasts with techniques like Electrospray Ionization (ESI) that analyze molecules from a liquid solution. karazin.ua

Research employing MALDI-TOF (Time-of-Flight) mass spectrometry for the analysis of this compound has demonstrated its utility in identifying the compound. karazin.uaacs.org In experiments comparing different mass spectrometric techniques, MALDI, along with Laser Desorption/Ionization (LDI), was used to analyze AP in both positive and negative ion modes. karazin.uaresearchgate.net The resulting mass spectra successfully showed the presence of molecular ions of this compound. karazin.uakarazin.uaresearchgate.net

However, a notable finding from these studies is the limitation of MALDI in observing the aggregation of this compound molecules. karazin.ua Analysis of the MALDI mass spectra indicated that while molecular ions of AP were present, there were no discernible peaks corresponding to AP dimers or larger clusters. karazin.uaresearchgate.netkarazin.uaresearchgate.net This suggests that under the conditions of MALDI analysis, the noncovalent self-assembly of AP molecules is not readily detected. Therefore, while MALDI-MS is a valid technique for the fundamental identification of this compound, it is less effective for studying its cluster-forming properties. karazin.ua

Mass Spectrometry Technique Application to this compound (AP) Analysis Key Findings Citations
MALDI-TOF MS Identification of AP in solid phase.Detects molecular ions of AP. Does not show formation of AP dimers or larger clusters. karazin.uaresearchgate.netkarazin.ua
LDI MS Identification of AP in solid phase.Similar to MALDI, detects molecular ions but not clusters. karazin.uaresearchgate.net
ESI MS Identification of AP in solutions; study of noncovalent complexes.Reveals abundant protonated and cationized AP molecules. Effectively detects stable AP clusters (dimers, trimers, tetramers) and complexes with other molecules like phospholipids (B1166683). karazin.uaresearchgate.netkarazin.uaresearchgate.net

Investigation of Intermolecular Interactions (e.g., with phospholipids, cluster formation)

The study of intermolecular interactions is crucial for understanding the biophysical properties of this compound (AP), especially its function as a surfactant and its incorporation into membrane structures. researchgate.netresearchgate.net These interactions include the self-assembly of AP molecules into clusters and its association with components of biological membranes, such as phospholipids. karazin.uakarazin.ua

Cluster Formation: The ability of this compound to form noncovalent complexes and clusters has been primarily investigated using Electrospray Ionization (ESI) mass spectrometry. karazin.ua ESI-MS experiments conducted in the positive ion mode on AP solutions in polar media have revealed abundant peaks of protonated (nAP•H+) and cationized (nAP•Na+) clusters, where 'n' ranges from 2 to 4. karazin.uaresearchgate.netresearchgate.net The detection of these stable dimers, trimers, and tetramers confirms the capacity of AP molecules to self-assemble in polar environments, a property relevant to its role in forming nanostructures like nanosomes for drug delivery. karazin.uaresearchgate.net In contrast, as noted previously, MALDI and LDI techniques have not been successful in recording these cluster formations. karazin.uakarazin.ua

Interaction with Phospholipids: The amphiphilic nature of this compound, possessing both a hydrophilic ascorbic acid head and a hydrophobic palmitic acid tail, promotes its insertion into phospholipid membranes. researchgate.netresearchgate.netconicet.gov.ar This interaction has been modeled and studied using various analytical techniques.

ESI mass spectrometry has been instrumental in demonstrating direct noncovalent interactions between AP and phospholipids. karazin.ua A model system containing this compound and dipalmitoylphosphatidylcholine (DPPC), a common phospholipid component of biomembranes, was analyzed using ESI. karazin.uakarazin.ua The results revealed the formation of a stable noncovalent complex, AP•DPPC•H+. karazin.uakarazin.uaresearchgate.net This finding provides direct evidence for the intermolecular association of AP with phospholipids, which is fundamental to its function as an agent that assists in transmembrane delivery. karazin.ua

Further studies using phospholipid monolayers as models for biological membranes have elucidated the complexity of these interactions. conicet.gov.arnih.gov this compound has been shown to strongly interact with and penetrate these model membranes. nih.gov The kinetics of this penetration are influenced by the rheological properties of the host membrane; for instance, a more fluid membrane favors AP penetration. nih.gov The incorporation of AP can lead to the formation of condensed, AP-enriched domains within the lipid film. nih.govconicet.gov.ar The addition of L-ascorbyl palmitate (LAP) to liposomes made from soy lecithin (B1663433) resulted in hybrid liposomes with more compactly ordered and rigid phospholipid bilayers, as indicated by fluorescence probe and differential scanning calorimetry (DSC) analyses. nih.gov The interaction is also sensitive to environmental conditions such as the pH of the subphase, which can affect the aggregation state of AP and its equilibrium with the surface film. nih.gov

Interaction Type Methodology Key Research Findings Citations
Cluster Formation ESI-MSFormation of stable noncovalent clusters (dimers, trimers, tetramers) of AP observed in polar media. karazin.uaresearchgate.netresearchgate.net
Interaction with Phospholipids ESI-MSDetection of a stable noncovalent complex (AP•DPPC•H+) between this compound and dipalmitoylphosphatidylcholine. karazin.uakarazin.uaresearchgate.net
Interaction with Phospholipid Monolayers Langmuir Film Balance, Fluorescence Probes, DSCAP penetrates phospholipid monolayers, with kinetics dependent on membrane fluidity. It can form condensed, drug-enriched domains. Strong hydrophobic interactions between AP and phospholipids lead to more compact and rigid bilayers. nih.govconicet.gov.arnih.gov

Computational Studies and Molecular Modeling

Molecular Dynamics Simulations (e.g., for bilayer structure, membrane interactions)

Molecular dynamics (MD) simulations serve as a "computational microscope," offering a detailed view of how molecules like palmitoyl (B13399708) ascorbate (B8700270) interact with lipid bilayers, the primary components of cell membranes. acs.org These simulations model the complex interplay of forces between the antioxidant and the lipid molecules, predicting its location, orientation, and effect on membrane structure. kg.ac.rs

Research using MD simulations has provided a framework for understanding how antioxidant molecules, including π-conjugated derivatives, approach and penetrate lipid membranes. kg.ac.rs The simulations typically place the molecule of interest within a model membrane, often composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which mimic the composition of biological membranes. kg.ac.rsmdpi.com The system's evolution is then tracked over time, revealing dynamic behaviors.

Multiscale simulation approaches, which combine coarse-grained (CG) and atomistic models, are particularly powerful. CG simulations can model large-scale phenomena over longer timescales, such as the initial association of many molecules with the membrane, while atomistic simulations provide refined details of specific interactions. nih.govnih.gov

Simulation AspectTypical Model/MethodInformation GainedRelevance to Palmitoyl Ascorbate
Membrane ModelPhospholipid bilayer (e.g., POPC, PLPC) in a water box. kg.ac.rsmdpi.comProvides a realistic environment mimicking a biological cell membrane. acs.orgAllows for the study of interactions in a biologically relevant context.
Force FieldAll-atom (e.g., CHARMM, AMBER) or Coarse-Grained (e.g., MARTINI). acs.orgsilicos-it.beDefines the potential energy and forces between atoms, governing their movement. acs.orgEnsures physically realistic behavior of the this compound and lipid molecules.
Simulation AnalysisDensity profiles, order parameters, mean square displacement (MSD), hydrogen bond analysis. mdpi.comReveals the molecule's depth of penetration, orientation, effect on lipid ordering, and specific interactions. kg.ac.rsmdpi.comPredicts how this compound incorporates into the membrane and affects its properties.

Molecular Docking Studies (e.g., protein interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein, to form a stable complex. nih.gov This method is instrumental in understanding how this compound might interact with various proteins, such as serum albumins for transport in the bloodstream or enzymes it might modulate.

A notable study investigated the interaction between ascorbyl palmitate (AP) and bovine serum albumin (BSA), a major transport protein. nih.gov Using AutoDock, a common docking software, researchers performed multiple docking runs to find the most favorable binding positions and energies. The results indicated that this compound binds to BSA spontaneously, primarily driven by hydrophobic forces. nih.gov This suggests that the palmitoyl tail plays a crucial role in anchoring the molecule within a hydrophobic pocket of the protein. The negative Gibbs free energy (ΔG) value obtained from these studies points to a spontaneous binding process. nih.gov

In another study, a derivative of 6-O-Palmitoyl-L-ascorbic acid was docked against a cytoplasmic protein (PDB ID: 3TZC), revealing potential binding modes involving hydrogen bonds and pi-stacking interactions. researchgate.net Such studies are valuable in identifying potential protein targets and understanding the molecular basis of the compound's biological activity. nih.gov

Table 1: Molecular Docking Results for Ascorbyl Palmitate and Related Compounds with Bovine Serum albumin (BSA) nih.gov
LigandBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Dominant Interaction Force
Ascorbyl Palmitate (AP)-6.7316.51Hydrophobic
Palmitic Acid-5.7481.23Hydrophobic
Ascorbic Acid-4.41561.4Not specified

Data sourced from a study on the binding of ascorbyl palmitate to BSA, highlighting the significant contribution of the palmitoyl chain to binding affinity. nih.gov

Theoretical Approaches to Surface Behavior (e.g., Langmuir monolayers, dissociation fraction)

Theoretical models are essential for interpreting experimental data on the behavior of amphiphilic molecules like this compound (also referred to as ASC16) at air-water interfaces. acs.orgnih.gov Studies using Langmuir monolayers, where a single layer of molecules is spread on a water subphase, have shown that this compound exhibits complex surface behavior that is highly dependent on the pH and salt concentration of the subphase. acs.orgresearchgate.net

A theoretical approach was successfully used to explain these observations by calculating the surface pH (pHs) and the resulting dissociation fraction of the ascorbate headgroup. acs.orgnih.govresearchgate.net The ascorbic acid moiety has a hydroxyl group (at position C3) with a pKa of 4.2. acs.org When this compound molecules assemble at an interface, the dissociation of this acidic group leads to a negatively charged surface. acs.org This charge attracts counterions, including protons (H+), from the bulk subphase, creating an electrical double layer. researchgate.netacs.org Consequently, the proton concentration at the surface becomes higher than in the bulk, meaning the surface pH is lower than the bulk pH. acs.org

This theoretical model explains why the molecule behaves differently under various conditions. At a low charge density (e.g., low bulk pH), the molecule forms a crystalline phase. acs.orgnih.gov At higher charge densities, it transitions to a liquid-condensed phase. acs.orgnih.gov By calculating the dissociation fraction based on the surface pH, researchers can predict the phase of the monolayer and its domain morphology. acs.org

Table 2: Calculated Surface pH and Dissociation Fraction of Interfacial this compound (pKa = 4.2) acs.org
Bulk pHIon ConcentrationMolecular Density (Ų/molecule)Calculated Surface pHCalculated Dissociation Fraction
4.0290 mM40~3.5~0.1
6.0290 mM40~4.7~0.8
8.0290 mM40~5.0~0.9
6.0~0 mM40~2.5<0.1

Data derived from theoretical calculations showing the relationship between bulk pH, surface pH, and the ionization state of this compound at an interface. Adapted from Langmuir, 2011, 27(17), 10914-9. acs.org

Computational Approaches to Membrane Penetration Kinetics

Understanding the rate and mechanism by which a molecule passively crosses a cell membrane is critical. Computational methods provide a powerful means to study the kinetics of this process. acs.org While experimental studies show that the membrane permeability of ascorbic acid itself is extremely low (on the order of 10⁻⁸ cm/s), the addition of the lipid-like palmitoyl tail significantly enhances its ability to penetrate membranes. researchgate.netnih.gov

Computational strategies like weighted ensemble (WE) path sampling simulations can be employed to generate numerous, unbiased permeation pathways and calculate permeability coefficients. acs.org This method can provide a clear, microscopic picture of the entire transport process. For a molecule like this compound, such simulations would likely show the molecule "flipping" its orientation as it traverses the bilayer. The palmitoyl tail would lead the entry into the hydrophobic core from one side, and the polar ascorbate head would lead the exit on the opposite side.

These computational approaches can quantify the energy barriers at different points along the permeation pathway, identifying the rate-limiting steps. They provide mechanistic insights that are difficult to obtain experimentally, helping to explain why this compound is more effective at entering the skin and lipid environments than its parent molecule, ascorbic acid. acs.orgresearchgate.net

Emerging Research Areas and Future Directions for Palmitoyl Ascorbate

Exploration of Novel Biological Activities

Beyond its established role as a stable, lipophilic antioxidant, emerging research is uncovering novel biological activities for palmitoyl (B13399708) ascorbate (B8700270), particularly in the realm of oncology. researchgate.netdrpress.org Investigations are exploring its potential beyond free radical scavenging to include functions as a pro-oxidant agent that selectively induces cytotoxicity in cancer cells. spandidos-publications.comnih.govnih.gov This paradoxical effect is attributed to the generation of hydrogen peroxide in the tumor microenvironment, which can lead to DNA damage and trigger apoptosis in malignant cells while leaving normal cells unharmed. spandidos-publications.comresearchgate.net

Recent studies suggest that palmitoyl ascorbate can induce cell death through pathways independent of caspases, such as by causing the nuclear translocation of apoptosis-inducing factor (AIF) in breast cancer cells. nih.gov Furthermore, its amphiphilic nature is being leveraged in innovative ways. researchgate.net Researchers are investigating its potential to act as an adjuvant in vaccine platforms. drpress.org A liquid crystal formulation of this compound has been shown to provide sustained release of antigens and to possess intrinsic pro-inflammatory and adjuvant properties, opening new avenues for its use in immunology and vaccine development. drpress.org

Development of Multi-Component Delivery Systems

The unique amphiphilic structure of this compound makes it an ideal component for building sophisticated multi-component drug delivery systems. researchgate.netdrpress.org Its lipophilic palmitate tail allows for easy incorporation into the lipid bilayers of nanocarriers like liposomes and solid lipid nanoparticles (SLNs), while the hydrophilic ascorbate head remains exposed, retaining its biological activity. researchgate.netacs.org This has led to the development of various nanocarriers designed to co-deliver this compound with conventional chemotherapeutic agents. researchgate.netnih.gov

These systems are designed to improve the therapeutic efficacy and reduce the toxicity of existing cancer drugs. researchgate.net For instance, researchers have successfully co-encapsulated this compound with drugs such as doxorubicin, docetaxel (B913), and paclitaxel (B517696) in liposomal and nanoparticle formulations. nih.govnih.govmdpi.com These dual-drug delivery systems demonstrate high encapsulation efficiency and controlled release profiles, ensuring that both agents are delivered to the target site simultaneously. researchgate.netnih.gov

Below is a table summarizing research findings on various multi-component delivery systems incorporating this compound.

Interactive Table: Multi-Component Delivery Systems with this compound
Bioactive Compound Delivery System Average Particle Size (nm) Key Finding
Docetaxel Liposome (B1194612) 140 - 170 Showed high encapsulation efficiency and effective cellular uptake. researchgate.net
Doxorubicin Liposome 91 - 137.5 Prolonged plasma half-life and extended drug retention in vivo. nih.gov
Paclitaxel Solid Lipid Nanoparticles (SLNs) ~223 High encapsulation efficiency for both drugs and improved cellular uptake. nih.gov

Investigation of Synergistic Effects with Other Bioactive Compounds

A significant area of future research is the synergistic potential of this compound with other bioactive compounds, which can lead to enhanced therapeutic outcomes. nih.govmdpi.com In oncology, combining this compound with cytotoxic chemotherapy drugs has been shown to produce a synergistic antitumor effect. nih.govmdpi.com The co-delivery of this compound and docetaxel in liposomes, for example, exhibited the highest anti-tumor activity against three different tumor cell lines compared to either drug alone. researchgate.net Similarly, liposomes containing both paclitaxel and this compound showed substantially enhanced antitumor effects in vivo compared to liposomes with only paclitaxel. mdpi.com This synergy is often attributed to this compound's ability to increase oxidative stress within cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy. researchgate.netnih.gov

Beyond cancer therapy, this compound exhibits synergistic antioxidant effects when combined with other natural compounds. semanticscholar.orgconicet.gov.ar A well-documented example is its interaction with vitamin E (α-tocopherol). Ascorbic acid can regenerate oxidized vitamin E, thereby maintaining its antioxidant capacity. semanticscholar.org This synergistic relationship is crucial for protecting against lipid peroxidation. semanticscholar.org Studies have also explored the interactions between ascorbate and various flavonoids, with results showing a range of effects from synergistic to antagonistic, depending on the specific flavonoid's structure. conicet.gov.ar For instance, mixtures with quercetin (B1663063) or naringin (B1676962) showed a synergistic antiradical activity, whereas combinations with rutin (B1680289) or hesperidin (B1673128) resulted in an antagonistic effect. conicet.gov.ar

Interactive Table: Synergistic Effects of Ascorbate with Flavonoids

Flavonoid Interaction Effect
Quercetin Synergistic
Naringin Synergistic
Hesperetin Additive
Rutin Antagonistic
Hesperidin Antagonistic
Naringenin Antagonistic

Data derived from studies on ascorbic acid, indicating potential interactions for its derivatives. conicet.gov.ar

Advanced Methodologies for Stability Enhancement and Controlled Release

While this compound is significantly more stable than its parent compound, ascorbic acid, advanced methodologies are being developed to further enhance its stability and control its release. nih.govmdpi.com Encapsulation within nanocarriers is a primary strategy. mdpi.com Incorporating this compound into the lipid matrix of solid lipid nanoparticles (SLNs) or the bilayer of liposomes protects it from environmental factors like light and oxygen, which can cause degradation. nih.govmdpi.commdpi.com These nanoparticle systems also serve as effective vehicles for controlled release, slowly liberating the compound over time. researchgate.net

Integration with Targeted Therapy Strategies

The integration of this compound into targeted therapy strategies represents a promising frontier, particularly for cancer treatment. researchgate.netnih.gov One of the primary mechanisms for targeting is the Enhanced Permeability and Retention (EPR) effect, where nanoparticles passively accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage. nih.govthieme-connect.de Delivery systems like liposomes and solid lipid nanoparticles loaded with this compound are designed to leverage the EPR effect, thereby increasing the concentration of the therapeutic agent at the tumor site while minimizing exposure to healthy tissues. nih.govthieme-connect.de

Beyond passive targeting, research is exploring active targeting strategies. nih.gov this compound itself has been investigated as a potential targeting ligand. nih.gov By modifying the surface of liposomes or other nanocarriers with this compound, it may be possible to enhance the specific binding and uptake of these carriers by tumor cells. nih.gov Furthermore, the development of new drug delivery systems using this compound aims to achieve more precise targeted drug delivery, improving the accumulation at the tumor site and showing good antitumor activity. thieme-connect.de These approaches could lead to more effective therapies that act selectively on cancer cells, improving efficacy and reducing side effects. researchgate.netnih.gov

Challenges and Opportunities in Pre-clinical Translation

Despite promising in vitro results, the translation of this compound-based therapies into pre-clinical and clinical settings faces several challenges. A primary hurdle is that while derivatives like this compound are more stable, they often require in vivo enzymatic conversion to L-ascorbic acid to exert their full biological activity. mdpi.com The efficiency of this conversion can vary, impacting bioavailability and therapeutic effect.

Overcoming biological barriers is another significant challenge. nih.govsemanticscholar.org For diseases affecting the central nervous system, such as glioblastoma, the blood-brain barrier severely restricts the passage of many therapeutic agents. semanticscholar.org Developing delivery systems, such as liposomes, that can effectively cross these barriers is crucial for therapeutic success. nih.gov Furthermore, as with many anticancer agents, the potential for cancer cells to develop resistance remains a major obstacle that can jeopardize the success of a therapy. rsc.org

These challenges also present opportunities for innovation. There is a need for improved delivery strategies that enhance bioavailability, ensure efficient conversion to the active form, and target malignant cells more effectively. semanticscholar.org The development of advanced nanocarriers that can be tailored to specific cancer types and overcome resistance mechanisms is a key area of future research. rsc.orguminho.pt Successful pre-clinical studies that address these issues are essential to pave the way for clinical trials and the eventual use of this compound in novel therapeutic applications. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the antioxidant efficacy of palmitoyl ascorbate in lipid-rich environments?

  • Methodology : Use lipid peroxidation assays (e.g., TBARS assay) to quantify oxidative degradation in model systems like liposomes or emulsions. Compare this compound’s efficacy to unmodified ascorbic acid under identical conditions. Include control groups with no antioxidants and use spectrophotometry to measure malondialdehyde (MDA) formation. Validate results with electron paramagnetic resonance (EPR) to detect radical scavenging activity .

Q. What factors influence the stability of this compound in aqueous versus lipid-based formulations?

  • Methodology : Conduct accelerated stability studies under varying pH (3–9), temperatures (4–40°C), and light exposure. Use HPLC to quantify degradation products (e.g., dehydroascorbate). For lipid systems, employ LC-MS to track ester hydrolysis. Reference molecular dynamics simulations to predict hydrolysis rates based on the compound’s amphiphilic structure .

Q. How does this compound’s dual solubility affect its cellular uptake compared to ascorbic acid?

  • Methodology : Perform in vitro uptake assays using Caco-2 cell monolayers. Compare intracellular ascorbate levels via fluorometric detection after treatment with equimolar doses of this compound and ascorbic acid. Use confocal microscopy with fluorescently tagged analogs to visualize membrane permeation .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with chemotherapeutic agents?

  • Methodology : Use combination index (CI) analysis via the Chou-Talalay method. Co-administer this compound with docetaxel or rapamycin in cancer cell lines (e.g., glioblastoma U87-MG). Measure cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and ROS generation (DCFH-DA probe). Validate in vivo using xenograft models with pharmacokinetic monitoring of plasma and tumor ascorbate levels .

Q. How can bioinformatics tools clarify this compound’s role in modulating redox-sensitive signaling pathways?

  • Methodology : Integrate transcriptomic data (RNA-seq) from treated cells with KEGG pathway analysis to identify enriched redox pathways (e.g., Nrf2/ARE). Use STRING-DB for protein-protein interaction networks of antioxidant enzymes (SOD, catalase). Validate predictions with siRNA knockdowns and Western blotting for pathway intermediates .

Q. What are the challenges in reconciling contradictory data on this compound’s pro- vs. antioxidant effects in cancer models?

  • Methodology : Conduct dose-response studies to define concentration thresholds for dual behavior. Use single-cell RNA sequencing to identify subpopulations with divergent redox states. Apply computational models (e.g., Boolean networks) to simulate ascorbate’s role in tumor microenvironments. Cross-reference with clinical trial data on intravenous ascorbate pharmacokinetics .

Q. How do nanocarrier systems enhance this compound’s therapeutic delivery to the central nervous system (CNS)?

  • Methodology : Develop liposomal or polymeric nanoparticles loaded with this compound. Characterize particle size (DLS), encapsulation efficiency (UV-Vis), and release kinetics (dialysis). Test blood-brain barrier (BBB) penetration using in vitro models (hCMEC/D3 cells) and in vivo via MRI tracking in glioblastoma-bearing mice. Compare tumor ascorbate concentrations with free-drug controls .

Methodological Considerations

  • Data Validation : For in vitro studies, include ≥3 biological replicates and normalize ascorbate levels to total protein content (Bradford assay). For animal studies, adhere to ARRIVE guidelines for sample size calculation and randomization .
  • Contradictory Data Analysis : Use meta-analysis frameworks (e.g., PRISMA) to aggregate findings from heterogeneous studies. Apply multivariate regression to isolate variables like dosing schedules or cell line heterogeneity .
  • Ethical Compliance : For human-derived cell lines, document provenance and ethical approvals per institutional review boards (IRBs). For animal studies, follow protocols approved by IACUC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.